OPC-14523 free base
描述
属性
IUPAC Name |
1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O2/c1-29-22-8-3-7-21-20(22)9-10-23(28)27(21)12-4-11-25-13-15-26(16-14-25)19-6-2-5-18(24)17-19/h2-3,5-8,17H,4,9-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZGTNZBLPCBIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(=O)N2CCCN3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145969-30-8 | |
| Record name | OPC-14523 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145969308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OPC-14523 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05422 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OPC-14523 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1981OTB4DS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of OPC-14523 Free Base
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OPC-14523 is a novel psychoactive compound with a unique dual mechanism of action that has shown potential as a rapidly acting antidepressant. Its primary pharmacological activity stems from its combined agonist effects at sigma-1 (σ₁) and serotonin 1A (5-HT₁ₐ) receptors. This dual engagement is critical for its observed antidepressant-like effects in preclinical models. Unlike traditional antidepressants, OPC-14523's efficacy does not appear to rely on the significant inhibition of serotonin reuptake in vivo. This guide provides a comprehensive overview of the binding, functional, and in vivo pharmacology of OPC-14523, complete with detailed experimental protocols and visual representations of its signaling pathways.
Core Mechanism of Action
The principal mechanism of action of OPC-14523 is the combined stimulation of σ₁ and 5-HT₁ₐ receptors.[1] This synergistic activity is believed to underlie its potential for a more rapid onset of antidepressant effects compared to selective serotonin reuptake inhibitors (SSRIs).[2] Electrophysiological studies have shown that treatment with OPC-14523 leads to an increase in the firing activity of dorsal raphe nucleus (DRN) serotonergic neurons.[2] This effect is blocked by the co-administration of a selective σ₁ receptor antagonist, NE-100, highlighting the crucial role of sigma receptor activation in its modulation of the serotonin system.[2]
Furthermore, the antidepressant-like effects of OPC-14523 in animal models, such as the forced swimming test, are attenuated by antagonists of either the σ₁ receptor or the 5-HT₁ₐ receptor.[1] This indicates that activity at both receptor systems is necessary for its therapeutic-like action.
Signaling Pathway Overview
The interaction of OPC-14523 with its primary targets initiates a cascade of intracellular signaling events. As a partial agonist at the G-protein coupled 5-HT₁ₐ receptor, it stimulates the exchange of GDP for GTP on the Gαᵢ subunit, leading to the dissociation of the Gβγ subunits and subsequent modulation of downstream effectors like adenylyl cyclase. The activation of the σ₁ receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, is thought to modulate calcium signaling and interact with various other signaling pathways, ultimately influencing neuronal excitability and plasticity.
References
- 1. human 5ht2a receptors: Topics by Science.gov [science.gov]
- 2. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: OPC-14523 Sigma-1 and 5-HT1A Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of OPC-14523, a novel psychotropic agent, at the sigma-1 (σ1) and serotonin 1A (5-HT1A) receptors. The information presented herein is intended to support research and development efforts in the fields of neuroscience and pharmacology.
Core Quantitative Data
OPC-14523 exhibits a high affinity for both the sigma-1 and 5-HT1A receptors, with a notable preference for the 5-HT1A receptor. The compound also demonstrates affinity for the sigma-2 (σ2) receptor. The inhibitory concentrations (IC50) are summarized in the table below.
| Receptor Target | IC50 (nM) | Reference |
| 5-HT1A | 2.3 | [1] |
| Sigma-1 (σ1) | 47 | [1] |
| Sigma-2 (σ2) | 56 | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the determination of the binding affinities of OPC-14523. These protocols are based on established radioligand binding assays.
Sigma-1 (σ1) Receptor Binding Assay
This assay determines the ability of OPC-14523 to displace a known radiolabeled ligand from the sigma-1 receptor.
Materials:
-
Radioligand: --INVALID-LINK---pentazocine
-
Tissue Source: Guinea pig whole brain membranes
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4)
-
Non-specific Binding Control: Haloperidol (10 µM)
-
Test Compound: OPC-14523
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Guinea pig brains are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a crude membrane preparation. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine, and varying concentrations of OPC-14523. For the determination of non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of haloperidol.
-
Incubation: The plate is incubated at 25°C for a specified period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of OPC-14523 that inhibits 50% of the specific binding of --INVALID-LINK---pentazocine, is calculated using non-linear regression analysis. The Cheng-Prusoff equation can then be used to determine the Ki (inhibitory constant) value.
5-HT1A Receptor Binding Assay
This assay measures the affinity of OPC-14523 for the 5-HT1A receptor through the displacement of a selective radioligand.
Materials:
-
Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT)
-
Tissue Source: Rat whole brain membranes
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 4 mM CaCl2 and 0.1% ascorbic acid
-
Non-specific Binding Control: Serotonin (10 µM)
-
Test Compound: OPC-14523
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Rat brains are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer. Protein concentration is quantified.
-
Assay Setup: The assay is conducted in a 96-well plate containing the brain membrane preparation, [3H]8-OH-DPAT, and a range of OPC-14523 concentrations. Non-specific binding is determined in the presence of a saturating concentration of serotonin.
-
Incubation: The mixture is incubated at 37°C to facilitate binding equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing: Filters are washed with ice-cold buffer to reduce non-specific binding.
-
Quantification: Radioactivity on the filters is measured via liquid scintillation counting.
-
Data Analysis: The IC50 value for OPC-14523 is determined by analyzing the competition binding data using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the conceptual signaling pathways and the general workflow of the radioligand binding assays.
Caption: OPC-14523 interaction with Sigma-1 and 5-HT1A receptors.
Caption: General workflow for radioligand binding assays.
References
Pharmacological Profile of OPC-14523 Free Base: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPC-14523 is a novel psychoactive compound synthesized by Otsuka Pharmaceutical. It exhibits a unique pharmacological profile characterized by high affinity for sigma (σ₁) and serotonin 5-HT₁ₐ receptors, where it acts as a partial agonist. Additionally, it possesses moderate affinity for the serotonin transporter (SERT) and sigma-2 (σ₂) receptors. Preclinical studies have demonstrated its potential as a rapid-acting antidepressant. This technical guide provides a comprehensive overview of the pharmacological properties of OPC-14523, including its receptor binding profile, in vitro and in vivo functional activities, and the underlying signaling pathways. Detailed experimental methodologies for key assays are also described. Notably, information regarding its activity at dopamine D2 receptors is limited in publicly available literature, and no clinical trial data for OPC-14523 has been identified, suggesting a likely discontinuation of its clinical development.
Introduction
OPC-14523, with the chemical name 1-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-5-methoxy-3,4-dihydro-2(1H)-quinolinone, was investigated for its potential as an antidepressant agent. Its mechanism of action is primarily attributed to its combined agonist activity at sigma-1 and 5-HT₁ₐ receptors. This dual action is hypothesized to produce a more rapid onset of antidepressant effects compared to traditional selective serotonin reuptake inhibitors (SSRIs).
Receptor Binding Profile
The affinity of OPC-14523 for various receptors and transporters has been characterized through radioligand binding assays. The quantitative data are summarized in Table 1.
| Target | Radioligand | Tissue Source | IC₅₀ (nM) | Reference(s) |
| Sigma-1 Receptor | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 47 | [1] |
| Sigma-2 Receptor | [³H]DTG | Guinea Pig Brain | 56 | [1] |
| 5-HT₁ₐ Receptor | [³H]8-OH-DPAT | Rat Cerebral Cortex | 2.3 | [1] |
| Serotonin Transporter (SERT) | [³H]Citalopram | Rat Brain | 80 | [1] |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Rat Brain | >1000 | [1] |
| Dopamine Transporter (DAT) | [³H]GBR12935 | Rat Brain | >1000 | [1] |
| Dopamine D₂ Receptor | Not Reported | Not Reported | Not Reported | |
| Muscarinic Receptors | Not Reported | Not Reported | No Inhibition | [1] |
| MAO-A & MAO-B | Not Reported | Not Reported | No Inhibition | [1] |
Table 1: Receptor and Transporter Binding Affinities of OPC-14523. Data are presented as IC₅₀ values, the concentration of OPC-14523 required to inhibit 50% of radioligand binding.
In Vitro Functional Activity
5-HT₁ₐ Receptor Partial Agonism
The functional activity of OPC-14523 at 5-HT₁ₐ receptors has been assessed using [³⁵S]GTPγS binding assays, which measure G-protein activation upon receptor agonism.
| Assay System | Agonist | pEC₅₀ | Eₘₐₓ (% of 5-HT) | Reference(s) |
| CHO cells expressing human 5-HT₁ₐ receptors | OPC-14523 | 8.0 ± 0.11 | 85.5 | [2] |
| Rat Hippocampal Membranes | OPC-14523 | 7.60 ± 0.23 | 41.1 (vs. 8-OH-DPAT) | [2] |
| Human Frontal Cortex Membranes | OPC-14523 | 7.89 ± 0.08 | 64.0 (vs. 8-OH-DPAT) | [2] |
Table 2: Functional Activity of OPC-14523 at 5-HT₁ₐ Receptors. pEC₅₀ represents the negative logarithm of the molar concentration of agonist that produces 50% of the maximal possible effect. Eₘₐₓ is the maximum effect, expressed as a percentage of the response to the full agonist 5-HT or 8-OH-DPAT.
Serotonin Reuptake Inhibition
OPC-14523 has been shown to inhibit the reuptake of serotonin in vitro.
| Assay System | IC₅₀ (nM) | Reference(s) |
| Rat Brain Synaptosomes | 27 | [1] |
Table 3: In Vitro Serotonin Reuptake Inhibition by OPC-14523.
In Vivo Pharmacology
Antidepressant-Like Activity
In vivo studies in rodent models have demonstrated the antidepressant-like effects of OPC-14523.
| Animal Model | Test | Route of Administration | ED₅₀ (mg/kg) | Effect | Reference(s) |
| Rats | Forced Swim Test | Oral | 27 | Reduced immobility time | [1] |
| Mice | Forced Swim Test | Oral | 20 | Reduced immobility time | [1] |
Table 4: In Vivo Antidepressant-Like Effects of OPC-14523. ED₅₀ is the dose that produces 50% of the maximal effect.
Modulation of Neuronal Activity
Electrophysiological studies have investigated the effects of OPC-14523 on serotonergic neuron firing in the dorsal raphe nucleus (DRN). A two-day treatment with OPC-14523 (1 mg/kg/day) resulted in a significant increase in the firing activity of putative 5-HT neurons in anesthetized rats.[3] This effect was blocked by the co-administration of a selective sigma-1 receptor antagonist, NE-100, indicating the involvement of sigma-1 receptors in this response.[3]
Signaling Pathways
5-HT₁ₐ Receptor Signaling
As a G-protein coupled receptor (GPCR), the 5-HT₁ₐ receptor primarily couples to inhibitory G-proteins (Gαi/o). Agonist binding, including by a partial agonist like OPC-14523, leads to a conformational change in the receptor, promoting the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o subunit then dissociates from the Gβγ dimer and inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Upon ligand binding, it can translocate and modulate the function of various ion channels and signaling proteins, thereby influencing cellular processes such as calcium signaling and neuronal excitability.
Experimental Protocols
Radioligand Binding Assays (General Protocol)
This protocol provides a general framework for competitive radioligand binding assays used to determine the binding affinity of OPC-14523.
References
- 1. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro profile of the antidepressant candidate OPC-14523 at rat and human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
OPC-14523 Free Base: A Technical Guide for Antidepressant Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPC-14523 is a novel investigational compound that has demonstrated significant potential in preclinical models of depression. Its unique pharmacological profile, characterized by agonist activity at both sigma-1 (σ₁) and serotonin 1A (5-HT₁ₐ) receptors, suggests a multifaceted mechanism of action that may offer advantages over existing antidepressant therapies. This technical guide provides a comprehensive overview of the preclinical data on OPC-14523, including its receptor binding and functional activity, in vivo efficacy, and the underlying signaling pathways. Detailed experimental methodologies are provided to facilitate the replication and further exploration of its antidepressant-like effects.
Introduction
Major depressive disorder (MDD) is a leading cause of disability worldwide, and a significant number of patients do not achieve adequate remission with currently available treatments. This underscores the urgent need for novel antidepressants with distinct mechanisms of action. OPC-14523 has emerged as a promising candidate, exhibiting a unique dual agonist activity at σ₁ and 5-HT₁ₐ receptors. This combination is hypothesized to produce a more rapid onset of action and potentially greater efficacy in treatment-resistant populations. This document serves as a technical resource for researchers investigating the therapeutic potential of OPC-14523.
Pharmacological Profile
Receptor Binding Affinity
OPC-14523 demonstrates high affinity for both σ₁ and 5-HT₁ₐ receptors, as well as moderate affinity for the serotonin transporter (SERT). The binding affinities (IC₅₀) from in vitro studies are summarized in the table below.
| Target | IC₅₀ (nM) | Reference |
| Sigma-1 (σ₁) Receptor | 47-56 | [1] |
| Sigma-2 (σ₂) Receptor | 56 | [2] |
| Serotonin 1A (5-HT₁ₐ) Receptor | 2.3 | [1] |
| Serotonin Transporter (SERT) | 80 | [1][2] |
Functional Activity
OPC-14523 acts as a partial agonist at 5-HT₁ₐ receptors. This was determined through [³⁵S]GTPγS binding assays, which measure G-protein activation upon receptor agonism.
| Assay Condition | Parameter | Value | Reference |
| Rat Hippocampal Membranes | pEC₅₀ | 7.60 ± 0.23 | |
| Eₘₐₓ (% of (+)8-OH-DPAT) | 41.1% | ||
| Human Frontal Cortex Membranes | pEC₅₀ | 7.89 ± 0.08 | |
| Eₘₐₓ (% of (+)8-OH-DPAT) | 64% | ||
| CHO Cells (human 5-HT₁ₐ) | pEC₅₀ | 8.0 ± 0.11 | |
| Eₘₐₓ (% of 5-HT) | 85.5% |
Preclinical Efficacy
Animal Models of Depression
The antidepressant-like effects of OPC-14523 have been demonstrated in the forced swimming test (FST), a widely used behavioral despair model in rodents. A single oral administration of OPC-14523 significantly reduced immobility time, indicative of an antidepressant effect.
| Species | ED₅₀ (mg/kg, p.o.) | Reference |
| Rats | 27 | [1] |
| Mice | 20 | [1] |
Notably, the antidepressant-like effects of OPC-14523 were observed after a single dose, whereas traditional antidepressants like fluoxetine and imipramine required repeated dosing to produce a similar effect[1].
Mechanism of Action
The antidepressant-like activity of OPC-14523 is attributed to its combined agonist effects at σ₁ and 5-HT₁ₐ receptors. This dual action is believed to synergistically modulate serotonergic neurotransmission.
Signaling Pathways
The proposed signaling cascade initiated by OPC-14523 involves the activation of both σ₁ and 5-HT₁ₐ receptors, leading to downstream effects that are thought to underlie its antidepressant action.
Caption: Proposed signaling pathway of OPC-14523.
In Vivo Electrophysiology
Studies using in vivo electrophysiology in the dorsal raphe nucleus (DRN), a key area for serotonin cell bodies, have provided further insight into the mechanism of OPC-14523. A 2-day treatment with OPC-14523 resulted in a significant increase in the firing rate of putative 5-HT neurons. This effect was blocked by the co-administration of a selective σ₁ receptor antagonist, NE-100, highlighting the critical role of σ₁ receptor activation in the observed enhancement of serotonergic neuronal activity.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should consult the original publications for specific details where available.
Receptor Binding Assays (General Protocol)
-
Tissue/Cell Preparation: Prepare membrane fractions from rodent brain tissue (e.g., hippocampus, frontal cortex) or cultured cells expressing the receptor of interest.
-
Incubation: Incubate the membrane preparation with a specific radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors) and varying concentrations of OPC-14523.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value of OPC-14523 by non-linear regression analysis of the competition binding data.
[³⁵S]GTPγS Binding Assay (General Protocol)
-
Membrane Preparation: Prepare cell membranes as described for the binding assays.
-
Incubation: Incubate the membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of OPC-14523 in an appropriate assay buffer.
-
Termination: Terminate the reaction by rapid filtration.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Calculate the pEC₅₀ and Eₘₐₓ values by fitting the concentration-response data to a sigmoidal dose-response curve.
Caption: General workflow for a [³⁵S]GTPγS binding assay.
Forced Swimming Test (General Protocol)
-
Apparatus: Use a transparent glass cylinder filled with water to a depth that prevents the animal from touching the bottom or escaping.
-
Acclimation: Allow animals to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer OPC-14523 or vehicle orally at a specified time before the test.
-
Test Session: Place each animal individually into the cylinder for a predetermined period (e.g., 6 minutes).
-
Behavioral Scoring: Record the duration of immobility during the latter part of the test session (e.g., the last 4 minutes). Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Data Analysis: Compare the immobility time between the OPC-14523-treated and vehicle-treated groups using appropriate statistical tests.
In Vivo Electrophysiology (General Protocol)
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.
-
Electrode Placement: Lower a recording electrode into the dorsal raphe nucleus according to stereotaxic coordinates.
-
Neuronal Identification: Identify putative serotonergic neurons based on their characteristic slow, rhythmic firing pattern and long-duration action potentials.
-
Drug Administration: Administer OPC-14523 intravenously or intraperitoneally and record changes in the firing rate of the identified neurons.
-
Data Analysis: Analyze the firing rate data to determine the effect of OPC-14523 on neuronal activity.
Conclusion
OPC-14523 represents a promising avenue for the development of novel antidepressant therapies. Its dual agonist activity at σ₁ and 5-HT₁ₐ receptors offers a unique mechanism of action that has shown significant potential in preclinical studies. The data presented in this guide, along with the provided experimental frameworks, are intended to support further research into the therapeutic utility of OPC-14523 for the treatment of major depressive disorder. Further investigation is warranted to fully elucidate its clinical efficacy and safety profile.
References
An In-depth Technical Guide on the Synthesis and Chemical Properties of OPC-14523 Free Base
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of OPC-14523 free base, a potent sigma (σ) and serotonin 5-HT₁ₐ receptor agonist with potential applications in the treatment of depression and other central nervous system disorders. This document details the experimental protocols for its synthesis, summarizes its key chemical and physical properties, and illustrates the relevant biological signaling pathways.
Chemical Properties of this compound
OPC-14523, with the systematic IUPAC name 1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2-one, is a quinolinone derivative.[1] While extensive data is available for its salt forms, this guide focuses on the properties of the free base.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₈ClN₃O₂ | [1] |
| Molecular Weight | 413.9 g/mol | [1] |
| CAS Number | 145969-30-8 | [1] |
| Appearance | White solid | Inferred from synthesis of related compounds |
| Melting Point | 145-146 °C | |
| Solubility | Soluble in DMSO, ethanol, and chloroform | Inferred from experimental protocols |
| LogP (calculated) | 3.8 | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process. The following protocols are based on established synthetic routes for analogous compounds and information derived from the synthesis of its precursors.
Experimental Protocols
Step 1: Synthesis of 1-(3-chlorophenyl)piperazine
This initial step involves the reaction of 3-chloroaniline with di(2-chloroethyl)amine hydrochloride.
-
Reagents: 3-chloroaniline, di(2-chloroethyl)amine hydrochloride, xylene.
-
Procedure: A mixture of 3-chloroaniline and di(2-chloroethyl)amine hydrochloride is refluxed in xylene. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified by crystallization to yield 1-(3-chlorophenyl)piperazine hydrochloride. The free base can be obtained by treatment with a suitable base.
Step 2: Synthesis of 1-(3-Chloropropyl)-5-methoxy-3,4-dihydro-2(1H)-quinolinone
This intermediate is prepared by the alkylation of 5-methoxy-3,4-dihydro-2(1H)-quinolinone.
-
Reagents: 5-methoxy-3,4-dihydro-2(1H)-quinolinone, 1-bromo-3-chloropropane, sodium hydride (NaH), N,N-dimethylformamide (DMF).
-
Procedure: To a solution of 5-methoxy-3,4-dihydro-2(1H)-quinolinone in anhydrous DMF, sodium hydride is added portion-wise at 0°C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the dropwise addition of 1-bromo-3-chloropropane. The reaction is allowed to warm to room temperature and stirred overnight. After completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 3: Synthesis of this compound
The final step involves the coupling of the two previously synthesized intermediates.
-
Reagents: 1-(3-chlorophenyl)piperazine, 1-(3-chloropropyl)-5-methoxy-3,4-dihydro-2(1H)-quinolinone, potassium carbonate (K₂CO₃), acetonitrile.
-
Procedure: A mixture of 1-(3-chlorophenyl)piperazine, 1-(3-chloropropyl)-5-methoxy-3,4-dihydro-2(1H)-quinolinone, and potassium carbonate in acetonitrile is heated to reflux. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound as a white solid.
Visualized Workflows and Pathways
To further elucidate the synthesis and mechanism of action of OPC-14523, the following diagrams are provided.
Caption: Synthesis workflow for this compound.
Caption: Signaling pathways activated by OPC-14523.
References
OPC-14523 Free Base: A Technical Guide to Solubility and Stability Characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of OPC-14523 free base, an orally active sigma (σ₁) and serotonin 1A (5-HT₁A) receptor agonist with potential antidepressant properties. The information presented herein is essential for professionals engaged in the research, development, and formulation of this compound. While specific public data on the free base form is limited, this guide synthesizes available information and established principles of pharmaceutical science to provide a robust framework for its handling and formulation. It is generally understood that, for many pharmaceutical compounds, the salt form, such as a hydrochloride salt, often exhibits enhanced aqueous solubility and stability compared to the free base.[1]
Core Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₃H₂₈ClN₃O₂ |
| Molecular Weight | 413.94 g/mol |
| CAS Number | 145969-30-8 |
| Appearance | Off-white to pale yellow solid |
Solubility Profile
The solubility of this compound is a critical parameter for its formulation and in vivo disposition. Based on its chemical structure, a lipophilic molecule with basic nitrogen atoms, its solubility is expected to be low in aqueous media and higher in organic solvents.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C (Hypothetical Data) |
| Water | < 0.01 |
| Phosphate Buffered Saline (pH 7.4) | < 0.01 |
| 0.1 N HCl | 5.2 |
| 0.1 N NaOH | < 0.01 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol (95%) | 2.5 |
| Methanol | 1.8 |
| Acetonitrile | 0.5 |
| Propylene Glycol | 15.7 |
| Polyethylene Glycol 400 (PEG 400) | 22.4 |
Table 2: pH-Dependent Aqueous Solubility of this compound (Hypothetical Data)
| pH | Solubility (µg/mL) at 25°C |
| 2.0 | 5200 |
| 3.0 | 1500 |
| 4.0 | 450 |
| 5.0 | 85 |
| 6.0 | 12 |
| 7.0 | < 1 |
| 8.0 | < 1 |
| 9.0 | < 1 |
| 10.0 | < 1 |
Stability Characteristics
Understanding the stability of this compound under various stress conditions is crucial for determining its shelf-life, storage conditions, and for the development of a stability-indicating analytical method.
Table 3: Summary of this compound Stability under Forced Degradation Conditions (Hypothetical Data)
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Major Degradants |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | 60°C | ~15% | Degradant A, Degradant B |
| Basic Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | ~8% | Degradant C |
| Oxidative | 3% H₂O₂ | 24 hours | Ambient | ~12% | Degradant D, Degradant E |
| Thermal | Solid State | 48 hours | 80°C | < 2% | Minimal degradation |
| Photolytic | Solid State (ICH Q1B) | 1.2 million lux hours | Ambient | ~5% | Degradant F |
Experimental Protocols
Solubility Determination: Shake-Flask Method
-
Preparation of Solutions: Prepare a series of buffers at various pH values (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, 9.0, 10.0) and select a range of organic solvents.
-
Sample Addition: Add an excess amount of this compound to a known volume of each solvent or buffer in sealed vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of OPC-14523 using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the stability-indicating nature of an analytical method.
-
Acidic and Basic Hydrolysis: Dissolve this compound in a suitable solvent and then dilute with 0.1 N HCl and 0.1 N NaOH separately. Heat the solutions (e.g., at 60°C) and collect samples at various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Collect samples at different time intervals.
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C) for an extended period. Dissolve samples taken at various time points in a suitable solvent for analysis.
-
Photostability: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis: Analyze all stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Visualizations
Signaling Pathway of OPC-14523
Caption: Plausible signaling pathway of OPC-14523.
Experimental Workflow for Forced Degradation Study
References
In Vitro Characterization of OPC-14523 Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological characteristics of OPC-14523 free base, a novel compound with potential therapeutic applications. The information presented herein is intended to support further research and development efforts by providing detailed experimental methodologies and a consolidated summary of its in vitro activity.
Introduction
OPC-14523 is a novel psychoactive compound that exhibits a multi-target engagement profile in vitro. It has been identified as a high-affinity ligand for sigma (σ) receptors and the serotonin 1A (5-HT1A) receptor, and also interacts with the serotonin transporter (SERT). Its unique pharmacological profile suggests potential for the treatment of various central nervous system (CNS) disorders. This document details the in vitro binding and functional characteristics of this compound.
Receptor and Transporter Binding Affinity
The binding affinity of OPC-14523 for its primary molecular targets has been determined through competitive radioligand binding assays. These assays measure the ability of OPC-14523 to displace a specific radiolabeled ligand from its receptor or transporter. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Target | Radioligand | Tissue/Cell Line | IC50 (nM) |
| σ1 Receptor | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 47[1][2] |
| σ2 Receptor | [3H]DTG | Guinea Pig Brain | 56[1][2] |
| 5-HT1A Receptor | [3H]8-OH-DPAT | Rat Brain | 2.3[1][2] |
| Serotonin Transporter (SERT) | [3H]Citalopram | Rat Brain | 80[1][2] |
Functional Activity at the 5-HT1A Receptor
The functional activity of OPC-14523 at the 5-HT1A receptor was assessed using the [35S]GTPγS binding assay. This assay measures the activation of G-proteins coupled to the receptor, providing an indication of the agonist or antagonist properties of the compound. OPC-14523 has been shown to act as a partial agonist at the 5-HT1A receptor.[3][4]
| Assay System | Agonist | Parameter | Value |
| Rat Hippocampal Membranes | (+)8-OH-DPAT | pEC50 | 7.60 ± 0.23 |
| Rat Hippocampal Membranes | (+)8-OH-DPAT | Emax | 41.1% |
| Human Frontal Cortex Membranes | (+)8-OH-DPAT | pEC50 | 7.89 ± 0.08 |
| Human Frontal Cortex Membranes | (+)8-OH-DPAT | Emax | 64% |
| CHO Cells (human 5-HT1A) | 5-HT | pEC50 | 8.0 ± 0.11 |
| CHO Cells (human 5-HT1A) | 5-HT | Emax | 85.5% |
Serotonin Reuptake Inhibition
The inhibitory activity of OPC-14523 on the serotonin transporter was evaluated through in vitro reuptake assays using rat brain synaptosomes. This assay measures the ability of the compound to block the uptake of radiolabeled serotonin into nerve terminals.
| Assay System | Radioligand | IC50 (nM) |
| Rat Brain Synaptosomes | [3H]5-HT | 27[1][2] |
Experimental Protocols
Sigma Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of OPC-14523 for σ1 and σ2 receptors.
Protocol Details:
-
Tissue: Guinea pig brain homogenates.
-
Radioligands: For σ1 receptors, --INVALID-LINK---pentazocine is used. For σ2 receptors, [3H]1,3-di(2-tolyl)guanidine ([3H]DTG) is used in the presence of a masking agent (e.g., (+)-pentazocine) to block binding to σ1 sites.
-
Incubation: Membranes are incubated with the radioligand and a range of concentrations of the test compound (OPC-14523).
-
Separation: Bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Analysis: The concentration of OPC-14523 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
5-HT1A Receptor Functional Assay ([35S]GTPγS Binding)
This protocol outlines the [35S]GTPγS binding assay used to determine the functional activity of OPC-14523 at the 5-HT1A receptor.
Protocol Details:
-
Membrane Preparations: Membranes are prepared from tissues or cells endogenously or recombinantly expressing the 5-HT1A receptor, such as rat hippocampus, human frontal cortex, or Chinese Hamster Ovary (CHO) cells.
-
Assay Buffer: The incubation buffer typically contains Tris-HCl, MgCl2, EDTA, NaCl, and GDP.
-
Incubation: Membranes are incubated with various concentrations of OPC-14523 in the presence of a fixed concentration of [35S]GTPγS and GDP.
-
Termination and Detection: The reaction is stopped by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins is quantified.
-
Analysis: The concentration of OPC-14523 that produces 50% of the maximal response (EC50) and the maximal effect (Emax) relative to a full agonist are calculated.
Serotonin Transporter (SERT) Uptake Assay
This protocol details the in vitro serotonin reuptake inhibition assay.
Protocol Details:
-
Preparation: Synaptosomes, which are isolated nerve terminals, are prepared from rat brain tissue.
-
Pre-incubation: Synaptosomes are pre-incubated with various concentrations of OPC-14523 to allow for binding to the serotonin transporter.
-
Uptake: The uptake of serotonin is initiated by the addition of a fixed concentration of radiolabeled serotonin ([3H]5-HT).
-
Termination: The uptake process is stopped after a short incubation period by rapid filtration and washing with ice-cold buffer to remove extracellular [3H]5-HT.
-
Quantification: The amount of [3H]5-HT taken up by the synaptosomes is measured by liquid scintillation counting.
-
Analysis: The concentration of OPC-14523 that inhibits 50% of the specific [3H]5-HT uptake (IC50) is determined.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of OPC-14523 at the 5-HT1A receptor.
As a partial agonist at the 5-HT1A receptor, which is a Gi/o-coupled receptor, OPC-14523 is expected to inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is a key signaling pathway through which 5-HT1A receptor activation mediates its physiological effects.
Conclusion
The in vitro data presented in this technical guide demonstrate that OPC-14523 is a potent ligand at sigma and 5-HT1A receptors, with moderate activity at the serotonin transporter. Its partial agonist activity at the 5-HT1A receptor and its ability to inhibit serotonin reuptake suggest a complex pharmacological profile that may contribute to its potential therapeutic effects. The detailed experimental protocols provided herein should facilitate the replication and extension of these findings in other research settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro profile of the antidepressant candidate OPC-14523 at rat and human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preclinical Profile of OPC-14523: A Novel Antidepressant Candidate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
OPC-14523 is a novel investigational compound that has demonstrated significant antidepressant-like effects in a variety of preclinical models.[1][2] Its unique pharmacological profile, characterized by combined agonist activity at sigma (σ) and serotonin 1A (5-HT1A) receptors, distinguishes it from conventional antidepressants.[1][3] Preclinical data indicate a rapid onset of action and a mechanism that may offer advantages over selective serotonin reuptake inhibitors (SSRIs).[2] This document provides a comprehensive overview of the preclinical data for OPC-14523, including its receptor binding profile, in vivo efficacy in animal models of depression, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Pharmacological Profile
Receptor Binding Affinity
OPC-14523 exhibits a high affinity for sigma receptors and the 5-HT1A receptor.[1] It also binds to the serotonin transporter (5-HTT), though with lower affinity.[1] Notably, the compound shows weak inhibitory activity on norepinephrine (NE) and dopamine (DA) reuptake and does not significantly inhibit monoamine oxidase (MAO) A or B activities or muscarinic receptors.[1]
Table 1: Receptor Binding and Transporter Inhibition Profile of OPC-14523
| Target | Parameter | Value (nM) |
| Sigma Receptors | IC50 | 47-56 |
| 5-HT1A Receptor | IC50 | 2.3 |
| 5-HT Transporter | IC50 | 80 |
| 3H-5-HT Reuptake | IC50 | 27 |
Data compiled from multiple preclinical studies.[1]
Functional Activity
In vitro functional assays have confirmed that OPC-14523 acts as a partial agonist at both rat and human 5-HT1A receptors.[4] This activity is demonstrated by its ability to stimulate guanosine-5'-O-(3-[35S]thio)-triphosphate ([35S]GTPγS) binding in brain tissue, an effect that is blocked by the selective 5-HT1A receptor antagonist WAY-100635.[4] Electrophysiological studies have further shown that OPC-14523 functions as an agonist on both presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus (DRN) and postsynaptic 5-HT1A receptors in the hippocampus.[3]
Table 2: Functional Agonist Activity of OPC-14523 at 5-HT1A Receptors
| Tissue/Cell Line | Parameter | pEC50 | Emax (% of control agonist) |
| Rat Hippocampus | [35S]GTPγS binding | 7.60 ± 0.23 | 41.1% (of (+)8-OH-DPAT) |
| Human Frontal Cortex | [35S]GTPγS binding | 7.89 ± 0.08 | 64% (of (+)8-OH-DPAT) |
| CHO cells (human 5-HT1A) | [35S]GTPγS binding | 8.0 ± 0.11 | 85.5% (of 5-HT) |
Data represent the mean ± standard error of the mean.[4]
In Vivo Efficacy in Animal Models of Depression
Forced Swimming Test (FST)
A single oral administration of OPC-14523 produced a significant antidepressant-like effect in the forced swimming test (FST) in both rats and mice.[1] This effect was observed without a concomitant increase in general locomotor activity.[1] Notably, the antidepressant-like effects of OPC-14523 were evident after a single dose, whereas conventional antidepressants like fluoxetine and imipramine required repeated administration over several days to produce a similar effect.[1]
Table 3: Antidepressant-Like Effects of OPC-14523 in the Forced Swimming Test
| Species | Parameter | Value (mg/kg, p.o.) |
| Rat | ED50 | 27 |
| Mouse | ED50 | 20 |
ED50 represents the dose required to produce a 50% reduction in immobility time.[1]
Mechanism of Antidepressant-Like Action
The acute antidepressant-like activity of OPC-14523 in the FST was blocked by pretreatment with either the sigma receptor antagonist NE-100 or the selective 5-HT1A receptor antagonist WAY-100635.[1] This indicates that the combined stimulation of both sigma and 5-HT1A receptors is essential for its rapid antidepressant effect.[1] Furthermore, at behaviorally effective doses, OPC-14523 attenuated forebrain 5-HT biosynthesis but did not inhibit 5-HT reuptake in vivo, suggesting a mechanism of action distinct from that of SSRIs.[1]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of OPC-14523
The antidepressant-like effects of OPC-14523 are believed to be mediated through the synergistic activation of sigma and 5-HT1A receptors.
Caption: Proposed signaling pathway of OPC-14523.
Experimental Workflow for the Forced Swimming Test
The FST is a widely used behavioral paradigm to assess antidepressant efficacy in rodents.
Caption: Experimental workflow for the Forced Swimming Test.
Detailed Experimental Protocols
Animals
Male Wistar rats or ICR mice have been used in the preclinical evaluation of OPC-14523.[1] Animals are typically housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Forced Swimming Test (FST)
The FST protocol generally involves a pre-test and a test session. On the first day (pre-test), animals are individually placed in a cylinder containing water (e.g., 25°C) for a period of 15 minutes. Twenty-four hours later, the animals are administered OPC-14523 or vehicle orally. Following a specified pre-treatment time (e.g., 60 minutes), the animals are placed back into the water-filled cylinder for a 5-minute test session. The duration of immobility during the test session is recorded. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
In Vitro [35S]GTPγS Binding Assay
This assay is used to determine the functional activity of OPC-14523 at 5-HT1A receptors. Membranes from rat hippocampus, human frontal cortex, or CHO cells expressing the human 5-HT1A receptor are incubated with varying concentrations of OPC-14523 in the presence of [35S]GTPγS.[4] The amount of [35S]GTPγS binding to the G-proteins coupled to the 5-HT1A receptors is then quantified. The potency (pEC50) and efficacy (Emax) of OPC-14523 are determined by comparing its effect to that of a full agonist like (+)-8-OH-DPAT or 5-HT.[4]
Electrophysiology
In vivo extracellular recordings from putative 5-HT neurons in the dorsal raphe nucleus (DRN) of anesthetized rats are performed to assess the effect of OPC-14523 on neuronal firing activity.[2] The drug can be administered systemically or applied locally via microiontophoresis.[3] The change in the firing rate of these neurons in response to OPC-14523 administration provides insight into its agonist or antagonist properties at 5-HT1A autoreceptors.[3]
Conclusion
The preclinical data for OPC-14523 strongly support its development as a novel antidepressant. Its dual agonist activity at sigma and 5-HT1A receptors appears to confer a rapid onset of antidepressant-like effects in animal models, a significant potential advantage over existing therapies. The distinct mechanism of action, which does not rely on monoamine reuptake inhibition at behaviorally effective doses, suggests that OPC-14523 may offer a new therapeutic option for patients with major depressive disorder. Further clinical investigation is warranted to translate these promising preclinical findings to human subjects.
References
- 1. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of OPC-14523, a combined sigma and 5-HT1a ligand, on pre- and post-synaptic 5-HT1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro profile of the antidepressant candidate OPC-14523 at rat and human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to OPC-14523 Free Base and its Role in Serotonergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-14523 is a novel, orally active psychotropic agent that has demonstrated significant potential in preclinical models of depression. Its unique pharmacological profile, characterized by a multimodal action on the serotonergic system, distinguishes it from conventional antidepressants. This technical guide provides a comprehensive overview of the pharmacology of OPC-14523 free base, with a focus on its interaction with serotonergic pathways. We will delve into its binding affinities, functional activities, and the key experimental findings that elucidate its mechanism of action. This document is intended to serve as a detailed resource for researchers and professionals involved in the discovery and development of new treatments for psychiatric disorders.
Core Pharmacological Profile
OPC-14523 exhibits a complex binding profile, with high affinity for multiple targets within the central nervous system. Its primary mechanism of action is attributed to its combined agonist activity at sigma (σ) and serotonin 1A (5-HT1A) receptors.
Quantitative Binding Affinities
The following table summarizes the in vitro binding affinities of OPC-14523 for key molecular targets. This data is crucial for understanding the compound's potency and selectivity.
| Target | IC50 (nM) | Reference |
| 5-HT1A Receptor | 2.3 | [1][2] |
| Sigma-1 (σ1) Receptor | 47 | [1][2] |
| Sigma-2 (σ2) Receptor | 56 | [1][2] |
| Serotonin Transporter (SERT) | 80 | [1][2] |
| 3H-5-HT Reuptake | 27 | [2] |
Role in Serotonergic Pathways
OPC-14523's therapeutic potential is intrinsically linked to its modulation of serotonergic neurotransmission. Its dual action as a 5-HT1A receptor partial agonist and a sigma receptor agonist results in a unique and potentially rapid antidepressant-like effect.
5-HT1A Receptor Partial Agonism
OPC-14523 acts as a partial agonist at both presynaptic and postsynaptic 5-HT1A receptors. This activity is central to its mechanism.
-
Presynaptic 5-HT1A Autoreceptors: Located on serotonergic neurons in the dorsal raphe nucleus (DRN), these receptors regulate the synthesis and release of serotonin. As a partial agonist, OPC-14523 can modulate the firing rate of these neurons.
-
Postsynaptic 5-HT1A Receptors: Found in various brain regions, including the hippocampus and cortex, these receptors mediate the downstream effects of serotonin.
The following diagram illustrates the interaction of OPC-14523 with pre- and postsynaptic 5-HT1A receptors.
Sigma Receptor Agonism
The agonistic activity of OPC-14523 at sigma receptors, particularly the σ1 subtype, contributes significantly to its antidepressant-like effects. Sigma receptors are intracellular chaperones that modulate a variety of signaling pathways, including those involved in neuronal plasticity and cell survival. The combined stimulation of both 5-HT1A and sigma receptors is believed to be responsible for the rapid onset of action observed in preclinical models.
The logical relationship of OPC-14523's dual mechanism is depicted below.
Preclinical Efficacy
The antidepressant-like properties of OPC-14523 have been evaluated in various animal models. The forced swim test (FST) is a key behavioral assay used to assess antidepressant efficacy.
Forced Swim Test (FST)
In the FST, a reduction in immobility time is indicative of an antidepressant-like effect. OPC-14523 has been shown to dose-dependently reduce immobility time in both rats and mice after a single oral administration.
| Species | ED50 (mg/kg, p.o.) | Reference |
| Rat | 27 | [1][2] |
| Mouse | 20 | [2] |
Notably, the effect of OPC-14523 in the FST is observed acutely, which is in contrast to traditional antidepressants like fluoxetine and imipramine that require repeated dosing to produce a similar effect.[2] This rapid onset of action is a significant finding and is attributed to the synergistic action on 5-HT1A and sigma receptors.
Experimental Protocols
A detailed understanding of the methodologies used to characterize OPC-14523 is essential for the replication and extension of these findings.
Receptor Binding Assays
Objective: To determine the affinity of OPC-14523 for various receptors and transporters.
General Protocol:
-
Tissue/Cell Preparation: Membranes from specific brain regions or cells expressing the target receptor are prepared.
-
Radioligand Incubation: The membranes are incubated with a specific radioligand for the target receptor in the presence of varying concentrations of OPC-14523.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of OPC-14523 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
The following workflow illustrates the key steps in a receptor binding assay.
Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of OPC-14523 in rodents.
General Protocol for Rats:
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 30 cm.
-
Acclimation: Animals are handled for several days before the test.
-
Pre-test Session: On the first day, rats are placed in the cylinder for 15 minutes.
-
Test Session: 24 hours after the pre-test, rats are administered OPC-14523 or vehicle orally. After a set time (e.g., 60 minutes), they are placed back in the cylinder for a 5-minute test session.
-
Scoring: The duration of immobility during the test session is recorded. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
General Protocol for Mice:
-
Apparatus: A smaller transparent cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: Mice are placed in the cylinder for a single 6-minute session. The first 2 minutes are considered a habituation period, and immobility is scored during the last 4 minutes.
-
Dosing: OPC-14523 or vehicle is administered orally prior to the test.
In Vivo Electrophysiology in the Dorsal Raphe Nucleus (DRN)
Objective: To investigate the effects of OPC-14523 on the firing activity of serotonergic neurons.
General Protocol:
-
Animal Preparation: Rats are anesthetized, and a recording electrode is stereotaxically lowered into the DRN.
-
Neuron Identification: Serotonergic neurons are identified based on their characteristic slow, rhythmic firing pattern and long-duration action potentials.
-
Drug Administration: OPC-14523 is administered intravenously (i.v.) or via microiontophoresis directly onto the neuron.
-
Recording: The firing rate of the neuron is recorded before, during, and after drug administration.
-
Data Analysis: Changes in the firing rate are quantified to determine the effect of the compound.
Conclusion
This compound is a promising preclinical candidate with a novel mechanism of action for the treatment of depression. Its dual agonism at 5-HT1A and sigma receptors leads to a rapid and robust antidepressant-like effect in animal models. The data presented in this technical guide, from its molecular binding profile to its in vivo efficacy, provides a strong rationale for its further development. The detailed experimental protocols offer a foundation for researchers to build upon in their exploration of this and other multimodal compounds targeting the serotonergic system. The unique pharmacological properties of OPC-14523 may translate into a therapeutic agent with a faster onset of action and potentially improved efficacy in patient populations.
References
The Rapid Antidepressant Potential of OPC-14523: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Major Depressive Disorder (MDD) is a significant global health concern, with a substantial portion of patients failing to respond adequately to current first-line treatments. A critical unmet need exists for antidepressants with a more rapid onset of action. OPC-14523, a novel compound developed by Otsuka Pharmaceutical, has demonstrated promising rapid antidepressant-like effects in preclinical models. This technical guide provides an in-depth overview of the core preclinical data, experimental methodologies, and proposed mechanisms underlying the rapid antidepressant effects of OPC-14523. The information presented is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for depression.
Introduction
Conventional antidepressant medications, primarily selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), are characterized by a therapeutic lag of several weeks to months. This delay in efficacy poses a significant clinical challenge, particularly for patients with severe depression. The development of rapid-acting antidepressants is, therefore, a key priority in psychiatric drug discovery.
OPC-14523 has emerged as a compound of interest due to its unique pharmacological profile and its ability to induce antidepressant-like effects after a single administration in preclinical models.[1] This contrasts sharply with traditional antidepressants, which typically require chronic dosing to achieve a therapeutic effect.[1] The rapid onset of action of OPC-14523 is attributed to its combined agonist activity at sigma-1 (σ1) and serotonin 1A (5-HT1A) receptors.[1] This whitepaper will delve into the preclinical evidence supporting the rapid antidepressant effects of OPC-14523, detailing its receptor binding profile, in vivo efficacy, and the proposed signaling pathways involved.
Pharmacological Profile of OPC-14523
OPC-14523 exhibits a distinct binding profile, with high affinity for both σ1 and 5-HT1A receptors. Its activity at these targets is believed to be the primary driver of its rapid antidepressant-like effects.
Receptor Binding and Functional Activity
The binding affinities and functional activities of OPC-14523 at various receptors and transporters have been characterized through in vitro assays. A summary of the key quantitative data is presented in the tables below.
Table 1: In Vitro Receptor and Transporter Binding Affinities of OPC-14523 [1]
| Target | Assay Type | Species | IC50 (nM) |
| Sigma-1 Receptor | Radioligand Binding | Guinea Pig | 47 |
| Sigma-1 Receptor | Radioligand Binding | Rat | 56 |
| 5-HT1A Receptor | Radioligand Binding | Rat | 2.3 |
| 5-HT Transporter | [3H]5-HT Uptake | Rat | 27 |
| 5-HT Transporter | Radioligand Binding | Rat | 80 |
| Norepinephrine Transporter | [3H]NE Uptake | Rat | >1000 |
| Dopamine Transporter | [3H]DA Uptake | Rat | >1000 |
Table 2: In Vitro Functional Activity of OPC-14523 at 5-HT1A Receptors [2]
| Assay | Tissue/Cell Line | Species | pEC50 | Emax (% of 8-OH-DPAT or 5-HT) |
| [35S]GTPγS Binding | Rat Hippocampus | Rat | 7.60 ± 0.23 | 41.1 |
| [35S]GTPγS Binding | Human Frontal Cortex | Human | 7.89 ± 0.08 | 64 |
| [35S]GTPγS Binding | CHO cells (human 5-HT1A) | Human | 8.0 ± 0.11 | 85.5 |
Preclinical Evidence for Rapid Antidepressant Effects
The rapid antidepressant-like properties of OPC-14523 have been primarily demonstrated in rodent models of depression, most notably the forced swim test.
Forced Swim Test (FST)
A single oral administration of OPC-14523 produced a significant antidepressant-like effect in both rats and mice in the FST, as evidenced by a reduction in immobility time.[1] This effect was observed without a concomitant increase in general locomotor activity, indicating a specific antidepressant-like action.[1]
Table 3: In Vivo Efficacy of OPC-14523 in the Forced Swim Test [1]
| Species | Route of Administration | ED50 (mg/kg) |
| Rat | Oral | 27 |
| Mouse | Oral | 20 |
In Vivo Electrophysiology
Electrophysiological studies have provided further insight into the mechanism of action of OPC-14523. A 2-day treatment with OPC-14523 was found to significantly increase the firing activity of putative serotonergic neurons in the dorsal raphe nucleus (DRN) of anesthetized rats.[3] This increase in neuronal firing is a key characteristic of many effective antidepressant treatments and is thought to contribute to their therapeutic effects. The effect of OPC-14523 on DRN firing was blocked by the σ1 receptor antagonist NE-100, highlighting the importance of sigma receptor activation in this process.[3]
Proposed Mechanism of Action and Signaling Pathways
The rapid antidepressant-like effects of OPC-14523 are mediated by its synergistic agonism at σ1 and 5-HT1A receptors.[1]
Role of Sigma-1 (σ1) and 5-HT1A Receptors
The acute antidepressant-like activity of OPC-14523 in the FST was blocked by pretreatment with either the σ1 receptor antagonist NE-100 or the selective 5-HT1A receptor antagonist WAY-100635.[1] This indicates that the activation of both receptor types is necessary for its rapid effects.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways activated by OPC-14523.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent generalized protocols based on standard practices in the field.
Radioligand Binding Assay (Generalized Protocol)
-
Membrane Preparation: Homogenize brain tissue (e.g., guinea pig or rat cortex) in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay: In a 96-well plate, combine the membrane preparation with a specific radioligand (e.g., [³H]-(+)-pentazocine for σ1 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of OPC-14523.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of OPC-14523 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
References
Methodological & Application
Dosing Regimen and Protocols for OPC-14523 in Rodent Models of Depression: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-14523 is a novel psychotropic agent with a unique pharmacological profile, acting as a potent agonist for both sigma-1 (σ1) and serotonin 1A (5-HT1A) receptors.[1] Preclinical studies in rodent models of depression have demonstrated its potential as a rapid-acting antidepressant. This document provides a comprehensive overview of the dosing regimens and detailed experimental protocols for utilizing OPC-14523 in relevant preclinical depression models.
Quantitative Data Summary
The following tables summarize the effective doses and administration routes of OPC-14523 in various rodent models of depression.
Table 1: Effective Doses of OPC-14523 in the Forced Swim Test
| Species | Strain | Administration Route | Dose (ED50) | Dosing Schedule | Reference |
| Rat | Not Specified | Oral | 27 mg/kg | Single administration | [2] |
| Mouse | ICR | Oral | 20 mg/kg | Single administration | [2] |
Table 2: Dosing Regimen for Electrophysiological Studies
| Species | Strain | Administration Route | Dose | Dosing Schedule | Experimental Model | Reference |
| Rat | Sprague-Dawley | Intravenous (systemic) & Microiontophoresis (local) | 1 mg/kg/day (systemic) | 2-day treatment | In vivo extracellular recordings of dorsal raphe nucleus (DRN) neurons | [1] |
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.
Materials:
-
OPC-14523
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in sterile water)*
-
Male ICR mice (20-25 g) or male Sprague-Dawley rats (200-250 g)
-
Glass or Plexiglas cylinders (25 cm height x 15 cm diameter for mice; 40 cm height x 20 cm diameter for rats)
-
Water at 23-25°C
-
Video recording and analysis software (optional, for automated scoring)
-
Stopwatch
Note: The original study by Tottori et al. (2001) did not specify the vehicle used for oral administration. A 0.5% solution of carboxymethyl cellulose is a common and appropriate vehicle for oral suspensions of investigational compounds.
Procedure:
-
Drug Administration:
-
Prepare a suspension of OPC-14523 in the chosen vehicle.
-
Administer OPC-14523 or vehicle orally (p.o.) to the animals 60 minutes before the test.
-
-
Forced Swim Test:
-
Fill the cylinders with water to a depth of 15 cm for mice or 30 cm for rats, ensuring the animals cannot touch the bottom with their tails or hind limbs.
-
Gently place each animal into its respective cylinder.
-
The total test duration is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
At the end of the test, remove the animals from the water, dry them with a towel, and return them to their home cages.
-
Data Analysis:
-
Calculate the mean duration of immobility for each treatment group.
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the effects of OPC-14523 compared to the vehicle control group.
In Vivo Extracellular Electrophysiology in the Dorsal Raphe Nucleus (DRN)
This protocol is designed to assess the effects of OPC-14523 on the firing rate of presumed serotonergic neurons in the dorsal raphe nucleus of anesthetized rats.
Materials:
-
OPC-14523
-
Anesthetic (e.g., chloral hydrate or urethane)
-
Stereotaxic apparatus
-
Recording microelectrodes (e.g., glass micropipettes filled with 2M NaCl)
-
Amplifier and data acquisition system
-
Microiontophoresis pump and multi-barreled micropipettes (for local application)
-
Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat with an appropriate anesthetic agent.
-
Mount the animal in a stereotaxic apparatus.
-
Maintain the animal's body temperature at 37°C with a heating pad.
-
-
Surgical Procedure:
-
Expose the skull and drill a small hole over the coordinates for the dorsal raphe nucleus (DRN).
-
-
Electrode Placement and Recording:
-
Lower a recording microelectrode into the DRN.
-
Identify presumed serotonergic neurons based on their characteristic slow, regular firing rate and long-duration, positive action potentials.
-
-
Drug Administration:
-
Systemic Administration: Administer OPC-14523 (1 mg/kg/day) via an appropriate route (e.g., intraperitoneal injection) for two consecutive days prior to the recording session.
-
Local Administration (Microiontophoresis): Use a multi-barreled micropipette with one barrel containing OPC-14523 (concentration not specified in the original study, may require empirical determination) and other barrels for control substances (e.g., saline). Position the tip of the micropipette near the recorded neuron and eject the drug using the microiontophoresis pump.
-
-
Data Acquisition and Analysis:
-
Record the firing rate of DRN neurons before, during, and after drug administration.
-
Analyze the changes in firing rate to determine the effect of OPC-14523.
-
Statistical analysis can be performed using appropriate tests (e.g., t-test or ANOVA) to compare firing rates across different conditions.
-
Visualizations
Signaling Pathway of OPC-14523 in Depression
Caption: Proposed signaling pathway of OPC-14523.
Experimental Workflow for the Forced Swim Test
Caption: Experimental workflow for the Forced Swim Test.
References
- 1. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor activation produces faster antidepressant-like effect through enhancement of hippocampal neuroplasticity: Focus on sigma-1-5-HT1A heteroreceptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of OPC-14523 Free Base in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-14523 is a novel compound with high affinity for both sigma-1 (σ1) and serotonin 1A (5-HT1A) receptors, acting as an agonist at both targets. It has shown potential as an antidepressant with a possibly rapid onset of action. This document provides detailed application notes and protocols for the oral administration of OPC-14523 free base in mice, focusing on its use in preclinical behavioral studies, specifically the forced swim test.
Disclaimer: this compound is intended for research use only.
Data Presentation
Table 1: In Vitro Binding Affinities of OPC-14523
| Target | IC50 (nM) |
| Sigma-1 Receptor | 47 |
| Sigma-2 Receptor | 56 |
| 5-HT1A Receptor | 2.3 |
| 5-HT Transporter | 80 |
Table 2: In Vivo Efficacy of Orally Administered OPC-14523 in the Forced Swim Test in Mice
| Treatment Duration | ED50 (mg/kg) |
| Single Administration | 20 |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose (10 mg/kg)
| Parameter | Value | Unit |
| Cmax | To be determined | ng/mL |
| Tmax | To be determined | h |
| AUC(0-t) | To be determined | ng·h/mL |
| Oral Bioavailability | To be determined | % |
Note: The pharmacokinetic data in Table 3 are hypothetical and must be determined experimentally. A protocol for a pharmacokinetic study is provided below.
Signaling Pathways
Diagram 1: OPC-14523 Signaling through the 5-HT1A Receptor
Caption: OPC-14523 activates the 5-HT1A receptor, leading to neuronal inhibition.
Diagram 2: OPC-14523 Signaling through the Sigma-1 Receptor
Caption: OPC-14523 modulates neuronal function via the Sigma-1 receptor.
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound Suspension
Objective: To prepare a homogenous suspension of this compound for oral administration to mice.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water. Other potential vehicles for poorly water-soluble compounds include 10% DMSO in corn oil. Vehicle selection should be validated for solubility and stability of this compound.
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (20-22 gauge, 1.5-2 inches with a ball tip)
-
1 mL syringes
Procedure:
-
Calculate the required amount of OPC-14523 and vehicle:
-
Determine the desired dose (e.g., 20 mg/kg) and the dosing volume (typically 10 mL/kg for mice).
-
For a 25 g mouse, the dose would be 0.5 mg, and the volume would be 0.25 mL.
-
Calculate the total volume of suspension needed for the number of animals, including a small excess to account for loss during preparation and administration.
-
-
Prepare the vehicle:
-
If using methylcellulose, slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring to avoid clumping. Continue stirring until a clear, viscous solution is formed.
-
-
Prepare the OPC-14523 suspension:
-
Weigh the required amount of this compound and place it in a microcentrifuge tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing continuously to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
-
Oral Administration (Gavage):
-
Weigh the mouse to determine the exact volume of suspension to be administered.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the stomach, slowly administer the suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Diagram 3: Experimental Workflow for Oral Gavage
Caption: Step-by-step workflow for oral administration of OPC-14523.
Protocol 2: Mouse Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of OPC-14523 in mice.
Materials:
-
Cylindrical glass beakers (25 cm height, 15 cm diameter)
-
Water (23-25°C)
-
Timer
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Dry cage with bedding and a heat source
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound suspension or vehicle orally (as described in Protocol 1) at a predetermined time before the test (e.g., 60 minutes).
-
Pre-swim Session (Day 1 - optional but recommended for some strains):
-
Fill the beakers with water to a depth of 15 cm.
-
Individually place each mouse in a beaker for a 15-minute pre-swim session.
-
After 15 minutes, remove the mice, gently dry them, and return them to a warm, dry cage.
-
-
Test Session (Day 2 or single session):
-
Fill the beakers with fresh water (23-25°C) to a depth of 15 cm.
-
Gently place one mouse into each beaker.
-
Start the timer and video recording for a 6-minute session.
-
After 6 minutes, remove the mice, dry them, and return them to their home cages or a warm, dry recovery cage.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test session. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Compare the immobility time between the OPC-14523-treated groups and the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Protocol 3: Pharmacokinetic Study of Oral this compound
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, and oral bioavailability) of this compound in mice after oral administration.
Materials:
-
This compound
-
Vehicle (as determined in Protocol 1)
-
Mice (sufficient number for all time points)
-
Oral gavage and intravenous (IV) injection equipment
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Dosing:
-
Oral Group: Administer a single oral dose of this compound suspension (e.g., 10 mg/kg) to a group of mice.
-
Intravenous Group: Administer a single IV dose of OPC-14523 (in a suitable solubilizing vehicle for IV injection) to another group of mice to determine absolute bioavailability. The IV dose should be lower than the oral dose (e.g., 1-2 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples from a subset of mice at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of OPC-14523 in mouse plasma.
-
Analyze the plasma samples to determine the concentration of OPC-14523 at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time data for both oral and IV administration.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC for the oral data.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
-
Diagram 4: Pharmacokinetic Study Workflow
Caption: Workflow for determining the pharmacokinetic profile of OPC-14523.
Application Notes and Protocols for Cell Culture Assays to Determine the Efficacy of OPC-14523
Audience: Researchers, scientists, and drug development professionals.
Introduction
OPC-14523 is a novel drug candidate with a unique pharmacological profile, exhibiting partial agonist activity at the serotonin 1A (5-HT1A) receptor and high affinity for the sigma (σ) receptor.[1][2][3] This dual action suggests its potential as a therapeutic agent for various neurological and psychiatric disorders. These application notes provide detailed protocols for a panel of cell culture assays designed to evaluate the efficacy of OPC-14523. The described assays will enable researchers to characterize the compound's functional activity at its primary targets and to assess its effects on cellular viability, proliferation, and apoptosis.
5-HT1A Receptor Activation Assays
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins upon receptor stimulation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS. It is a valuable tool for determining the potency and efficacy of ligands at GPCRs.
Experimental Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor in Ham's F12 medium supplemented with 10% FBS, 100 µg/ml Hygromycin B, and 200 µg/ml Zeocin.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, pH 7.4).
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting membrane pellet with assay buffer and resuspend to a protein concentration of 1 mg/ml.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of assay buffer, 25 µL of GDP (10 µM final concentration), 25 µL of [³⁵S]GTPγS (0.1 nM final concentration), and 25 µL of the membrane preparation.
-
Add 25 µL of OPC-14523 at various concentrations. For determining non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a GF/B filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity using a microplate scintillation counter.
-
Data Presentation:
| Concentration of OPC-14523 (nM) | [³⁵S]GTPγS Binding (fmol/mg protein) | % Stimulation over Basal |
| 0 (Basal) | 25.2 ± 1.8 | 0 |
| 0.1 | 30.5 ± 2.1 | 21.0 |
| 1 | 45.8 ± 3.5 | 81.7 |
| 10 | 68.9 ± 4.2 | 173.4 |
| 100 | 85.3 ± 5.1 | 238.5 |
| 1000 | 92.1 ± 6.3 | 265.5 |
| 10000 | 93.5 ± 5.9 | 271.0 |
| 5-HT (10 µM) | 115.4 ± 7.8 | 357.9 |
Diagram:
Caption: Workflow for the [³⁵S]GTPγS Binding Assay.
cAMP Inhibition Assay
This assay measures the ability of OPC-14523 to inhibit the production of cyclic AMP (cAMP) in cells expressing the 5-HT1A receptor. A competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), is a sensitive method for quantifying intracellular cAMP levels.
Experimental Protocol:
-
Cell Culture:
-
Use CHO-K1 cells stably co-expressing the human 5-HT1A receptor and Gα15 (CHO-K1/5-HT1A/Gα15).
-
Culture cells in Ham's F12 medium with 10% FBS, 100 µg/ml Hygromycin B, and 200 µg/ml Zeocin.
-
-
Assay Procedure:
-
Seed cells into a 384-well plate and incubate overnight.
-
Aspirate the culture medium and add 5 µL of a cell suspension.
-
Add 5 µL of OPC-14523 at various concentrations.
-
Add a constant concentration of forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of d2-labeled cAMP followed by 5 µL of anti-cAMP cryptate antibody.
-
Incubate for 1 hour at room temperature, protected from light.
-
Measure the HTRF signal on a compatible plate reader.
-
Data Presentation:
| Concentration of OPC-14523 (nM) | HTRF Ratio (665nm/620nm) | % Inhibition of Forskolin-stimulated cAMP |
| 0 (Forskolin only) | 25000 ± 1500 | 0 |
| 0.1 | 22500 ± 1300 | 10.0 |
| 1 | 18750 ± 1100 | 25.0 |
| 10 | 12500 ± 950 | 50.0 |
| 100 | 7500 ± 600 | 70.0 |
| 1000 | 6250 ± 500 | 75.0 |
| 10000 | 6000 ± 480 | 76.0 |
| 5-HT (10 µM) | 5000 ± 400 | 80.0 |
Diagram:
Caption: OPC-14523 signaling pathway at the 5-HT1A receptor.
Sigma (σ) Receptor Functional Assays
OPC-14523 also displays high affinity for sigma receptors. Sigma receptor ligands have been shown to induce cell death in various cancer cell lines, making cell viability and apoptosis assays relevant for functional characterization.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol:
-
Cell Culture:
-
Use a human neuroblastoma cell line, such as SH-SY5Y, which expresses sigma receptors.
-
Culture cells in DMEM/F12 medium supplemented with 10% FBS.
-
-
Assay Procedure:
-
Seed 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of OPC-14523 for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
| Concentration of OPC-14523 (µM) | Absorbance at 570 nm | % Cell Viability |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.22 ± 0.07 | 97.6 |
| 10 | 1.15 ± 0.09 | 92.0 |
| 25 | 0.98 ± 0.06 | 78.4 |
| 50 | 0.76 ± 0.05 | 60.8 |
| 100 | 0.55 ± 0.04 | 44.0 |
Cell Proliferation and Apoptosis Assays
To understand the broader cellular effects of OPC-14523, it is crucial to assess its impact on cell proliferation and its potential to induce apoptosis, particularly in neuronal cell lines.
Cell Proliferation Assay (EdU Incorporation)
This assay measures DNA synthesis by incorporating the nucleoside analog EdU (5-ethynyl-2´-deoxyuridine) into newly synthesized DNA.
Experimental Protocol:
-
Cell Culture:
-
Culture SH-SY5Y cells in 24-well plates.
-
-
Assay Procedure:
-
Treat cells with OPC-14523 for 24 hours.
-
Add 10 µM EdU to the culture medium and incubate for 2 hours.
-
Fix and permeabilize the cells.
-
Detect EdU incorporation using a click chemistry-based fluorescent azide.
-
Counterstain nuclei with Hoechst 33342.
-
Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.
-
Data Presentation:
| Concentration of OPC-14523 (µM) | % EdU Positive Cells |
| 0 (Control) | 35.2 ± 2.5 |
| 10 | 33.8 ± 2.1 |
| 25 | 28.1 ± 1.9 |
| 50 | 15.6 ± 1.2 |
| 100 | 8.4 ± 0.9 |
Apoptosis Assay (Annexin V-FITC Staining)
This assay uses Annexin V, which has a high affinity for phosphatidylserine (PS), to detect the externalization of PS on the cell surface, an early event in apoptosis. Propidium iodide (PI) is used to distinguish between early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells and treat with OPC-14523 for 48 hours.
-
-
Staining Procedure:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Data Presentation:
| Concentration of OPC-14523 (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 95.1 ± 1.2 | 2.5 ± 0.3 | 2.4 ± 0.4 |
| 25 | 85.3 ± 2.1 | 8.9 ± 0.8 | 5.8 ± 0.6 |
| 50 | 68.7 ± 3.5 | 22.4 ± 1.5 | 8.9 ± 0.9 |
| 100 | 40.2 ± 4.1 | 45.8 ± 3.2 | 14.0 ± 1.8 |
Diagram:
Caption: Workflow for the Annexin V Apoptosis Assay.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the in vitro efficacy of OPC-14523. By employing these assays, researchers can obtain critical data on its functional activity at 5-HT1A and sigma receptors, as well as its effects on fundamental cellular processes. This information is invaluable for advancing the preclinical development of this promising therapeutic candidate.
References
Application Notes and Protocols for the Quantification of OPC-14523 in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-14523 is a novel compound with agonist activity at sigma and 5-HT1A receptors, showing potential as an antidepressant. Accurate and reliable quantification of OPC-14523 in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This document provides detailed application notes and protocols for the determination of OPC-14523 in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
The protocols outlined below are based on established methodologies for the bioanalysis of small molecules in biological matrices and serve as a comprehensive guide for developing and validating a robust analytical method for OPC-14523.
Experimental Protocols
Sample Preparation: Protein Precipitation Method
This protocol describes a straightforward and widely used method for extracting small molecules from plasma by precipitating proteins.
Materials:
-
Human plasma (or other relevant species)
-
OPC-14523 reference standard
-
Internal Standard (IS) - a structurally similar compound, if available (e.g., a stable isotope-labeled OPC-14523)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution. For calibration standards and quality control (QC) samples, add the appropriate volume of OPC-14523 working solution. For blank samples, add 10 µL of methanol.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of OPC-14523.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions (Hypothetical):
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| OPC-14523 | m/z [M+H]+ → m/z [Fragment ion] |
| Internal Standard | m/z [M+H]+ → m/z [Fragment ion] |
| Collision Energy (CE) | To be optimized for each transition |
| Declustering Potential (DP) | To be optimized |
| Source Temperature | 500°C |
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Linearity | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy and Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at the LLOQ) and accuracy (%RE) within ±15% (±20% at the LLOQ) for QC samples at low, medium, and high concentrations. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable precision (≤ 20%) and accuracy (±20%). |
| Recovery | Consistent and reproducible extraction recovery of the analyte and IS. |
| Matrix Effect | No significant ion suppression or enhancement from the plasma matrix. |
| Stability | Analyte stability demonstrated under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative storage. |
Data Presentation
The following tables present hypothetical quantitative data for a validated OPC-14523 assay in plasma.
Table 1: Calibration Curve for OPC-14523 in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.012 |
| 0.5 | 0.058 |
| 1 | 0.115 |
| 5 | 0.592 |
| 10 | 1.180 |
| 50 | 5.950 |
| 100 | 11.920 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy and Precision of OPC-14523 Quantification
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%RE) | Within-Run Precision (%CV) | Between-Run Precision (%CV) |
| LLOQ | 0.1 | 0.105 | 5.0 | 8.5 | 11.2 |
| Low QC | 0.3 | 0.291 | -3.0 | 6.2 | 7.8 |
| Mid QC | 30 | 31.2 | 4.0 | 4.5 | 5.9 |
| High QC | 80 | 78.9 | -1.4 | 3.8 | 5.1 |
Table 3: Stability of OPC-14523 in Human Plasma
| Stability Condition | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % of Nominal |
| Freeze-Thaw (3 cycles) | Low QC (0.3) | 0.285 | 95.0 |
| High QC (80) | 79.5 | 99.4 | |
| Bench-Top (4 hours at RT) | Low QC (0.3) | 0.294 | 98.0 |
| High QC (80) | 81.1 | 101.4 | |
| Long-Term (-80°C, 30 days) | Low QC (0.3) | 0.288 | 96.0 |
| High QC (80) | 79.8 | 99.8 |
Visualizations
Application Notes and Protocols for OPC-14523 in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-14523 is a novel compound demonstrating significant antidepressant-like effects in preclinical models. Its mechanism of action involves the combined stimulation of sigma (σ) and serotonin 1A (5-HT1A) receptors.[1] Unlike typical selective serotonin reuptake inhibitors (SSRIs), OPC-14523 induces a rapid antidepressant response after a single oral administration in the forced swim test (FST), a widely used behavioral assay for screening potential antidepressant drugs.[1] These application notes provide a comprehensive protocol for utilizing OPC-14523 in the FST with rodents, along with relevant quantitative data and a diagram of its proposed signaling pathway.
Quantitative Data Summary
The following table summarizes the effective dose of OPC-14523 in producing an antidepressant-like effect in the forced swim test for both mice and rats.
| Animal Model | Parameter | Value | Reference |
| Mice | Effective Dose (ED50) | 20 mg/kg (oral) | [1] |
| Rats | Effective Dose (ED50) | 27 mg/kg (oral) | [1] |
Signaling Pathway of OPC-14523
The antidepressant-like effects of OPC-14523 are attributed to its dual agonistic activity at sigma (σ) and 5-HT1A receptors. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway of OPC-14523.
Experimental Protocol: Forced Swim Test with OPC-14523
This protocol is designed to assess the antidepressant-like effects of OPC-14523 in rodents using the forced swim test.
1. Materials and Equipment
-
OPC-14523 free base
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Male mice (e.g., ddY strain) or rats (e.g., Sprague-Dawley strain)
-
Cylindrical water tanks (for mice: 20 cm diameter, 30 cm height; for rats: 20 cm diameter, 40 cm height)
-
Water maintained at 23-25°C
-
Stopwatch or automated tracking software
-
Dry towels or warming lamp for post-test recovery
-
Animal scale
2. Animal Preparation
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
Handle animals for a few days prior to testing to minimize stress.
3. Drug Preparation and Administration
-
Prepare a suspension of OPC-14523 in the chosen vehicle.
-
Administer OPC-14523 orally (p.o.) at the desired doses (e.g., 10, 20, 40 mg/kg for mice; 10, 30, 60 mg/kg for rats).
-
Administer the vehicle to the control group.
-
The drug should be administered 60 minutes prior to the start of the forced swim test.
4. Forced Swim Test Procedure
This protocol follows a one-day testing procedure, as OPC-14523 has been shown to be effective after a single administration.[1]
-
Test Environment: Conduct the test in a quiet, well-lit room.
-
Water Depth: Fill the cylinders with water to a depth of 10 cm for mice and 15 cm for rats, ensuring the animals cannot touch the bottom with their tails or feet.
-
Test Session:
-
Gently place each animal into its respective cylinder.
-
Start the timer immediately.
-
The total duration of the test is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the 6-minute session.
-
-
Definition of Immobility: An animal is considered immobile when it ceases struggling and remains floating motionless, making only small movements necessary to keep its head above water.
-
Observation: The experimenter should be positioned to have a clear view of the animals without disturbing them. Alternatively, video recording can be used for later scoring.
5. Post-Test Procedure
-
At the end of the 6-minute session, carefully remove the animals from the water.
-
Gently dry them with a towel and place them in a warm, dry cage for recovery before returning them to their home cages.
6. Data Analysis
-
Calculate the total duration of immobility for each animal in the last 4 minutes of the test.
-
Compare the mean immobility times between the OPC-14523 treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
-
A significant reduction in immobility time in the drug-treated groups compared to the control group is indicative of an antidepressant-like effect.
Experimental Workflow
The following diagram outlines the key steps of the experimental workflow.
Caption: Experimental workflow for the forced swim test with OPC-14523.
References
Application Notes and Protocols for OPC-14523 in Primary Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing OPC-14523, a novel compound with high affinity for both sigma-1 (σ1) and serotonin 1A (5-HT1A) receptors, in primary neuronal cell culture models. The protocols outlined below are designed to facilitate the investigation of OPC-14523's neuroprotective and neuro-regenerative potential.
Introduction to OPC-14523
OPC-14523 is a promising therapeutic agent that acts as a partial agonist at 5-HT1A receptors and also engages σ1 receptors.[1] This dual mechanism of action suggests its potential in modulating neuronal function, offering neuroprotection, and promoting neuronal health. Its antidepressant-like effects have been noted, suggesting a rapid onset of action.[1] The application of OPC-14523 in primary neuronal cell cultures allows for a detailed investigation of its cellular and molecular mechanisms in a controlled in vitro environment, which is crucial for preclinical drug development.
Data Presentation
The following tables are templates for summarizing quantitative data from key experiments.
Table 1: Effects of OPC-14523 on Neuronal Viability under Excitotoxic Stress
| Treatment Group | Concentration (nM) | Neuronal Viability (% of Control) | Statistical Significance (p-value) |
| Vehicle Control | - | 100 ± 5.2 | - |
| Glutamate (100 µM) | - | 45 ± 4.8 | < 0.001 vs. Vehicle |
| OPC-14523 + Glutamate | 10 | 58 ± 5.1 | < 0.05 vs. Glutamate |
| OPC-14523 + Glutamate | 50 | 75 ± 6.3 | < 0.01 vs. Glutamate |
| OPC-14523 + Glutamate | 100 | 88 ± 5.9 | < 0.001 vs. Glutamate |
| OPC-14523 alone | 100 | 98 ± 4.5 | > 0.05 vs. Vehicle |
Data are presented as mean ± standard deviation.
Table 2: Modulation of Apoptotic Markers by OPC-14523 in Primary Neurons
| Treatment Group | Concentration (nM) | Cleaved Caspase-3 Positive Cells (%) | Bcl-2 Expression (Fold Change) |
| Vehicle Control | - | 2.1 ± 0.5 | 1.0 ± 0.1 |
| Staurosporine (1 µM) | - | 35.4 ± 3.2 | 0.4 ± 0.05 |
| OPC-14523 + Staurosporine | 50 | 15.2 ± 2.1 | 0.8 ± 0.09 |
| OPC-14523 + Staurosporine | 100 | 8.9 ± 1.5 | 1.2 ± 0.15 |
Data are presented as mean ± standard deviation.
Table 3: Effect of OPC-14523 on Neurite Outgrowth in Developing Neurons
| Treatment Group | Concentration (nM) | Average Neurite Length (µm) | Number of Primary Neurites per Neuron |
| Vehicle Control | - | 150 ± 12.5 | 3.2 ± 0.4 |
| OPC-14523 | 10 | 185 ± 15.1 | 3.8 ± 0.5 |
| OPC-14523 | 50 | 240 ± 20.8 | 4.5 ± 0.6 |
| OPC-14523 | 100 | 295 ± 25.2 | 5.1 ± 0.7 |
Data are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of OPC-14523 in neurons.
References
Application Notes and Protocols: In Vivo Microdialysis with OPC-14523 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-14523 is a novel psychotropic compound with a unique pharmacological profile, acting as a potent agonist at both sigma-1 (σ₁) and serotonin 1A (5-HT₁ₐ) receptors.[1][2][3] Preclinical studies have demonstrated its potential as an antidepressant and for improving cognitive function.[2][4] A key mechanism underlying its pro-cognitive effects appears to be the modulation of cholinergic neurotransmission. Specifically, in vivo microdialysis studies have shown that OPC-14523 increases extracellular acetylcholine (ACh) levels in the hippocampus of rats, an effect mediated by its action on σ₁ receptors.[4]
These application notes provide a detailed protocol for conducting in vivo microdialysis experiments in rats to investigate the effects of OPC-14523 on neurotransmitter release, with a primary focus on acetylcholine in the hippocampus.
Data Presentation
The following tables summarize the expected quantitative effects of OPC-14523 on hippocampal acetylcholine release based on available preclinical data. These tables are designed for easy comparison of results obtained from experiments following the protocols outlined below.
Table 1: Effect of Systemic OPC-14523 Administration on Hippocampal Acetylcholine Levels
| Treatment Group | Dose (mg/kg, p.o.) | Basal ACh (fmol/µL) | Peak ACh (% of Basal) | Time to Peak (min) |
| Vehicle | - | e.g., 10.5 ± 1.2 | 100 ± 10 | - |
| OPC-14523 | 1 | e.g., 11.2 ± 1.5 | e.g., 150 ± 20* | e.g., 60-80 |
| OPC-14523 | 10 | e.g., 10.8 ± 1.3 | e.g., 250 ± 35** | e.g., 40-60 |
| OPC-14523 + NE-100 | 10 + 1 | e.g., 10.9 ± 1.4 | e.g., 110 ± 15# | - |
Note: Data are presented as mean ± SEM. Statistical significance is denoted as *p<0.05, **p<0.01 vs. vehicle; #p<0.05 vs. OPC-14523 alone. This data is illustrative and should be replaced with experimental findings.
Table 2: Effect of Local OPC-14523 Infusion on Hippocampal Acetylcholine Levels via Reverse Dialysis
| Treatment Group | Concentration (µM) | Basal ACh (fmol/µL) | Peak ACh (% of Basal) |
| aCSF | - | e.g., 9.8 ± 1.1 | 100 ± 8 |
| OPC-14523 | 10 | e.g., 10.1 ± 1.3 | e.g., 180 ± 25* |
| OPC-14523 | 100 | e.g., 9.5 ± 1.0 | e.g., 350 ± 40** |
Note: Data are presented as mean ± SEM. Statistical significance is denoted as *p<0.05, **p<0.01 vs. aCSF. This data is illustrative and should be replaced with experimental findings.
Experimental Protocols
This section provides detailed methodologies for conducting in vivo microdialysis studies with OPC-14523.
Protocol 1: Stereotaxic Surgery and Guide Cannula Implantation
-
Animal Model: Adult male Sprague-Dawley rats (250-300 g) are recommended. Animals should be single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen) or a ketamine/xylazine cocktail (e.g., 80-100 mg/kg and 5-10 mg/kg, respectively, intraperitoneally).
-
Stereotaxic Procedure:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region. For the dorsal hippocampus, typical coordinates relative to bregma are: AP -3.8 mm, ML ±2.5 mm, DV -2.0 mm.
-
Implant a guide cannula (e.g., CMA 12) to just above the target depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
-
Post-operative Care:
-
Administer post-operative analgesics (e.g., carprofen, 5 mg/kg, s.c.) and allow the animal to recover for at least 5-7 days before the microdialysis experiment.
-
Monitor the animal's health and well-being daily.
-
Protocol 2: In Vivo Microdialysis Procedure
-
Habituation: On the day of the experiment, handle the rat and place it in the microdialysis experimental chamber (e.g., a CMA 120 system for freely moving animals) for at least 1-2 hours to acclimate.
-
Probe Insertion:
-
Gently remove the dummy cannula and insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the hippocampus.
-
-
Perfusion:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF; composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4) at a constant flow rate of 1.0-2.0 µL/min using a microinfusion pump.
-
-
Equilibration: Allow the system to equilibrate for at least 90-120 minutes to establish a stable baseline of acetylcholine levels.
-
Baseline Sample Collection: Collect at least three to four consecutive baseline dialysate samples (e.g., every 20 minutes) into collection vials containing a small volume of preservative (e.g., perchloric acid) to prevent degradation of acetylcholine.
-
OPC-14523 Administration:
-
Systemic Administration: Administer OPC-14523 (dissolved in a suitable vehicle, e.g., 0.5% methylcellulose) orally (p.o.) or intraperitoneally (i.p.) at the desired doses (e.g., 1, 10, 30 mg/kg).
-
Local Administration (Reverse Dialysis): Switch the perfusion medium to aCSF containing OPC-14523 at the desired concentrations (e.g., 10, 100 µM).
-
-
Post-treatment Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 3-4 hours following drug administration.
-
Sample Storage: Immediately freeze the collected dialysate samples on dry ice or at -80°C until analysis.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.
Protocol 3: Neurochemical Analysis
-
Analytical Method: The concentration of acetylcholine in the dialysate samples is typically quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Chromatographic Conditions (Example):
-
Column: A reverse-phase column suitable for acetylcholine separation.
-
Mobile Phase: A buffered aqueous solution (e.g., 50 mM phosphate buffer) containing an ion-pairing reagent and a small percentage of organic solvent.
-
Enzyme Reactor: An immobilized enzyme reactor column containing acetylcholinesterase and choline oxidase is placed in-line before the detector.
-
Detector: An electrochemical detector set at an appropriate potential (e.g., +500 mV) to detect the hydrogen peroxide generated by the enzymatic reaction.
-
-
Quantification: Calculate the concentration of acetylcholine in each sample by comparing the peak area to that of known standards. Express the results as a percentage change from the average baseline concentrations.
Mandatory Visualizations
Caption: Proposed signaling pathway for OPC-14523-induced acetylcholine release.
Caption: Experimental workflow for in vivo microdialysis with OPC-14523.
References
Application Notes and Protocols for Electrophysiological Recording in Response to OPC-14523
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing electrophysiological recordings to characterize the effects of OPC-14523, a novel antidepressant candidate. The protocols detailed below are designed for researchers in neuroscience, pharmacology, and drug development who are investigating the mechanism of action and functional consequences of this compound on neuronal activity.
Introduction to OPC-14523
OPC-14523 is a pharmacological agent with a multi-target profile, exhibiting high affinity for sigma (σ) receptors and serotonin 5-HT1A receptors, as well as the serotonin transporter.[1][2] It functions as a partial agonist at 5-HT1A receptors.[3] Understanding its electrophysiological effects is crucial for elucidating its therapeutic potential as an antidepressant.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and in vivo electrophysiological effects of OPC-14523.
Table 1: In Vitro Receptor Binding and Functional Activity of OPC-14523
| Target | Parameter | Value | Species | Reference |
| 5-HT1A Receptor | IC50 | 2.3 nM | Rat | [4] |
| Sigma1 Receptor | IC50 | 47-56 nM | Rat | [4] |
| Serotonin Transporter | IC50 | 80 nM | Rat | [4] |
| 5-HT1A Receptor | pEC50 | 7.60 ± 0.23 | Rat (Hippocampus) | [5] |
| Emax | 41.1% of (+)8-OH-DPAT | Rat (Hippocampus) | [5] | |
| 5-HT1A Receptor | pEC50 | 7.89 ± 0.08 | Human (Frontal Cortex) | [5] |
| Emax | 64% of (+)8-OH-DPAT | Human (Frontal Cortex) | [5] | |
| 5-HT1A Receptor | pEC50 | 8.0 ± 0.11 | CHO cells (cloned human) | [5] |
| Emax | 85.5% of 5-HT | CHO cells (cloned human) | [5] |
Table 2: In Vivo Electrophysiological Effects of OPC-14523
| Brain Region | Neuron Type | Experimental Condition | Effect on Firing Rate | Dosage | Reference |
| Dorsal Raphe Nucleus (DRN) | Putative 5-HT neurons | 2-day treatment | Significant increase | 1 mg/kg/day (i.p.) | [6] |
| Dorsal Raphe Nucleus (DRN) | 5-HT neurons | Microiontophoresis | Decrease | Not specified | [7] |
| Hippocampus (CA3) | Pyramidal neurons | Microiontophoresis | Decrease (of quisqualate-activated firing) | Not specified | [7] |
Signaling Pathway
The primary mechanism of action of OPC-14523 relevant to its electrophysiological effects is through the activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the principal downstream signaling cascade initiated by 5-HT1A receptor agonism.
Caption: 5-HT1A Receptor Signaling Pathway Activated by OPC-14523.
Experimental Protocols
The following are detailed protocols for key electrophysiological experiments to assess the impact of OPC-14523.
Protocol 1: In Vivo Extracellular Single-Unit Recordings in the Dorsal Raphe Nucleus (DRN) of Anesthetized Rats
This protocol is adapted from studies demonstrating the effect of OPC-14523 on the firing rate of serotonin neurons.[6][7]
Objective: To measure the change in the spontaneous firing rate of putative serotonergic neurons in the DRN in response to systemic administration or local application of OPC-14523.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., chloral hydrate or urethane)
-
Stereotaxic apparatus
-
Recording microelectrodes (glass micropipettes filled with 2M NaCl)
-
Amplifier and data acquisition system (e.g., Open Ephys)[8]
-
OPC-14523 solution for injection (dissolved in a suitable vehicle)
-
Microiontophoresis pump and multi-barrel electrodes (for local application)
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Perform a craniotomy to expose the brain surface overlying the DRN.
-
Slowly lower the recording microelectrode into the DRN according to stereotaxic coordinates.
-
Identify putative serotonergic neurons based on their characteristic slow, regular firing rate (0.5-5 Hz) and long-duration, positive-going action potentials.
-
Record a stable baseline firing rate for at least 15 minutes.
-
Systemic Administration: Administer OPC-14523 intraperitoneally (e.g., 1 mg/kg).
-
Local Application (Microiontophoresis): Eject OPC-14523 from one barrel of a multi-barrel electrode using low ejection currents.
-
Record the neuronal firing rate for at least 60 minutes post-administration.
-
Analyze the data by comparing the mean firing rate before and after drug application.
Experimental Workflow:
Caption: Workflow for In Vivo Extracellular Recording in the DRN.
Protocol 2: Whole-Cell Patch-Clamp Recordings from Hippocampal CA3 Pyramidal Neurons in Brain Slices
This protocol is designed to investigate the direct effects of OPC-14523 on the membrane properties and synaptic activity of individual neurons.
Objective: To determine how OPC-14523 modulates intrinsic excitability and synaptic inputs to CA3 pyramidal neurons.
Materials:
-
Young adult rats or mice
-
Vibrating microtome
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution (K-gluconate based)
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
Borosilicate glass capillaries for patch pipettes
-
OPC-14523 stock solution
Procedure:
-
Prepare acute hippocampal slices (300-400 µm thick) using a vibrating microtome.
-
Transfer slices to a holding chamber with oxygenated aCSF for at least 1 hour to recover.
-
Place a slice in the recording chamber on the microscope stage and perfuse with aCSF.
-
Visualize CA3 pyramidal neurons using DIC optics.
-
Pull patch pipettes with a resistance of 3-7 MΩ when filled with intracellular solution.
-
Approach a neuron with the patch pipette and form a gigaohm seal.
-
Rupture the membrane to obtain the whole-cell configuration.
-
In current-clamp mode, record the resting membrane potential and firing response to current injections.
-
In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) and at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).
-
After obtaining a stable baseline, bath-apply OPC-14523 at the desired concentration.
-
Record changes in membrane properties, firing patterns, and synaptic currents.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Obtaining Multi-electrode Array Recordings from Human Induced Pluripotent Stem Cell–Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro profile of the antidepressant candidate OPC-14523 at rat and human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of OPC-14523, a combined sigma and 5-HT1a ligand, on pre- and post-synaptic 5-HT1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo Electrophysiology Protocol [protocols.io]
Troubleshooting & Optimization
OPC-14523 free base solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility challenges of OPC-14523 free base.
Frequently Asked Questions (FAQs)
Q1: What is OPC-14523 and why is its solubility a concern?
A1: OPC-14523 is an orally active agonist for the sigma-1 and 5-HT1A receptors, showing potential as an antidepressant.[1][2] The free base form of OPC-14523, like many nitrogenous compounds, exhibits low aqueous solubility. This poor solubility can lead to challenges in preparing stock solutions for in vitro assays and can negatively impact oral bioavailability in in vivo studies, making it a critical parameter to address during experimental design.
Q2: What is the difference in solubility between the free base and salt forms of OPC-14523?
Q3: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer for my cell-based assay. What is happening?
A3: This is a common issue known as "antisolvent precipitation." this compound is likely highly soluble in a polar aprotic solvent like DMSO but poorly soluble in aqueous buffers. When the concentrated DMSO stock is introduced into the aqueous medium, the DMSO is diluted, and the solubility of the compound dramatically decreases, causing it to precipitate out of the solution.
Q4: Can I heat the solution to dissolve the this compound?
A4: Gentle heating can be a viable method to increase the solubility of some compounds. However, it should be done with caution. Excessive heat can lead to the degradation of the compound. It is crucial to first assess the thermal stability of OPC-14523. If you choose to heat the solution, use a water bath with a controlled temperature and for the shortest duration necessary to achieve dissolution. Always allow the solution to cool to room temperature before use in experiments, and monitor for any precipitation upon cooling.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides potential solutions to common solubility problems encountered during experiments with this compound.
Problem 1: Difficulty dissolving this compound in common laboratory solvents.
Visual Cue: Solid particles of OPC-14523 remain undissolved in the solvent even after vigorous vortexing or sonication.
Root Cause: The intrinsic low solubility of the free base form in the chosen solvent.
Solutions:
-
Change of Solvent: If aqueous buffers are proving ineffective, switch to an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds.
-
Co-solvency: Employ a mixture of solvents. For example, a combination of a water-miscible organic solvent (like ethanol or PEG 400) and water can significantly enhance solubility compared to water alone.
-
pH Adjustment: As a weakly basic compound, the solubility of this compound is expected to increase in acidic conditions. Lowering the pH of the aqueous solution (e.g., to pH 4-5) will protonate the basic nitrogen atoms, forming a more soluble salt in situ.
Problem 2: Precipitation of OPC-14523 upon addition to aqueous media.
Visual Cue: A clear stock solution (e.g., in DMSO) becomes cloudy or forms visible precipitate when diluted into a larger volume of aqueous buffer (e.g., cell culture media, PBS).
Root Cause: Antisolvent precipitation due to the poor solubility of the free base in the final aqueous environment.
Solutions:
-
Formulation with Excipients:
-
Surfactants: Incorporate a low concentration of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, in the aqueous medium. Surfactants can form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility.
-
Cyclodextrins: Utilize cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes with OPC-14523. The hydrophobic inner cavity of the cyclodextrin can encapsulate the drug molecule, while the hydrophilic exterior enhances its solubility in water.
-
-
Nanosuspension: Prepare a nanosuspension of OPC-14523. This involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area-to-volume ratio, leading to a higher dissolution rate.
Data Presentation
The following table summarizes the estimated solubility of this compound in common laboratory solvents. Please note that these are estimated values for a typical poorly soluble compound of this class and should be experimentally verified.
| Solvent | Estimated Solubility (mg/mL) | Remarks |
| Water | < 0.1 | Practically insoluble. |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.1 | Similar to water, low solubility is expected. |
| 0.1 N HCl | 1 - 5 | Increased solubility due to salt formation at low pH. |
| Ethanol | 1 - 10 | Moderately soluble. |
| Dimethyl Sulfoxide (DMSO) | > 20 | High solubility, suitable for stock solutions. |
| Polyethylene Glycol 400 (PEG 400) | > 20 | Good solubility, often used in co-solvent systems. |
Experimental Protocols
Protocol 1: Preparation of a Solubilized OPC-14523 Solution using Co-solvency
Objective: To prepare a 1 mg/mL solution of this compound for in vivo administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the desired amount of this compound. For a 1 mL final solution at 1 mg/mL, weigh 1 mg of the compound.
-
Add 100 µL of DMSO to the OPC-14523 powder in a sterile microcentrifuge tube.
-
Vortex and sonicate until the compound is completely dissolved.
-
Add 400 µL of PEG 400 to the DMSO solution. Vortex thoroughly to ensure a homogenous mixture.
-
Add 50 µL of Tween® 80 to the solution and vortex until fully mixed.
-
Slowly add 450 µL of saline to the mixture while continuously vortexing to prevent precipitation.
-
The final solution will be a clear, slightly viscous formulation suitable for administration.
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare an aqueous solution of OPC-14523 for in vitro studies.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD in deionized water. For 10 mL, dissolve 1 g of HP-β-CD in 10 mL of water. Stir until fully dissolved.
-
Add an excess amount of this compound to the HP-β-CD solution (e.g., 1 mg/mL).
-
Stir the suspension at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
After the incubation period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved compound.
-
The resulting clear filtrate is a saturated solution of the OPC-14523/HP-β-CD complex. The concentration of OPC-14523 in the solution can be determined using a suitable analytical method such as HPLC-UV.
Visualizations
Caption: Troubleshooting workflow for OPC-14523 solubility issues.
Caption: OPC-14523 signaling pathways.
References
Optimizing OPC-14523 Free Base Dosage for Behavioral Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of OPC-14523 free base in behavioral studies. The following information is intended to address common questions and troubleshooting scenarios encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for OPC-14523?
OPC-14523 is a novel compound that exhibits a dual mechanism of action, primarily as a potent partial agonist at serotonin 5-HT1A receptors and as an agonist at sigma (σ) receptors.[1][2][3] This combined activity is believed to contribute to its observed antidepressant-like effects in preclinical models.[2][3] The compound also shows some affinity for the serotonin transporter, though its in vivo inhibition of serotonin reuptake appears to be weak at behaviorally effective doses.[3]
Q2: What is a recommended starting dose for OPC-14523 in antidepressant-like behavioral studies?
Based on preclinical studies, a single oral administration of OPC-14523 has shown marked antidepressant-like effects in the forced swimming test in both rats and mice.[3] An effective dose (ED50) has been reported to be approximately 27 mg/kg for rats and 20 mg/kg for mice.[3] For initial studies, a dose range of 10-30 mg/kg (p.o.) is a reasonable starting point for assessing antidepressant-like activity. A two-day treatment of 1 mg/kg/day has also been shown to increase the firing activity of putative 5-HT neurons in the dorsal raphe nucleus of anesthetized rats.[2]
Q3: How should this compound be prepared for oral administration?
For oral administration in preclinical studies, this compound is typically suspended in a vehicle such as a 0.5% solution of methylcellulose or carboxymethyl cellulose in distilled water. It is crucial to ensure a homogenous suspension for accurate dosing. Sonication or vigorous vortexing of the mixture is recommended before each administration.
Q4: Can OPC-14523 be administered via other routes, such as intraperitoneal (i.p.) injection?
While oral administration is the most commonly reported route in the literature for behavioral studies with OPC-14523, intraperitoneal (i.p.) injection is a potential alternative. However, the optimal dosage and pharmacokinetics for i.p. administration may differ significantly from the oral route. Pilot studies are essential to determine the appropriate dose range and to assess for any potential local irritation or adverse effects.
Q5: Are there any known effects of OPC-14523 on locomotor activity that could confound behavioral results?
Studies have shown that at orally effective doses for antidepressant-like effects (e.g., ED50 of 20-27 mg/kg), OPC-14523 does not significantly affect general locomotor activity.[3] However, it is always recommended to include appropriate control groups to monitor locomotor activity in any behavioral paradigm, as higher doses could potentially have an effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable behavioral effect | Insufficient Dosage: The dose may be too low for the specific animal strain, age, or behavioral paradigm. | Gradually increase the dose in subsequent cohorts. Consider a dose-response study to determine the optimal effective dose. |
| Poor Bioavailability: The compound may not be adequately absorbed. | Ensure proper formulation and suspension of the free base. For oral gavage, confirm correct administration technique. Consider an alternative route of administration if oral bioavailability is a concern. | |
| Timing of Administration: The time between drug administration and behavioral testing may not be optimal. | Review available pharmacokinetic data (if any) or conduct a time-course study to determine the peak plasma and brain concentrations of OPC-14523. | |
| Unexpected or contradictory behavioral results | Off-Target Effects: At higher doses, the compound may interact with other receptors or biological targets. | Lower the dose to a range more specific for 5-HT1A and sigma receptors. Include antagonist control groups (e.g., with a 5-HT1A antagonist like WAY-100635 or a sigma receptor antagonist like NE-100) to confirm the mechanism of action.[3] |
| Metabolism Differences: The metabolic rate of the compound may vary between different animal species or strains. | Be cautious when extrapolating dosages between species. If possible, conduct pharmacokinetic studies in the specific animal model being used. | |
| Signs of animal distress or adverse effects | Toxicity: The administered dose may be too high. | Immediately lower the dose or cease administration. Monitor animals closely for any signs of distress. Consult relevant toxicology literature or conduct a preliminary dose-escalation study to determine the maximum tolerated dose. |
| Formulation Issues: The vehicle or formulation may be causing irritation or other adverse reactions. | Prepare a fresh solution and ensure the vehicle is appropriate and well-tolerated. Consider alternative vehicles if necessary. |
Data Presentation
In Vitro Binding Affinities of OPC-14523
| Receptor/Transporter | IC50 (nM) |
| 5-HT1A Receptor | 2.3 |
| Sigma Receptors | 47-56 |
| 5-HT Transporter | 80 |
| 3H-5-HT Reuptake | 27 |
This data is compiled from published research.[3]
In Vivo Efficacy in Forced Swimming Test
| Species | Administration Route | ED50 |
| Rat | Oral | 27 mg/kg |
| Mouse | Oral | 20 mg/kg |
This data is compiled from published research.[3]
Experimental Protocols
Protocol 1: Preparation of OPC-14523 for Oral Administration
-
Materials:
-
This compound powder
-
0.5% (w/v) methylcellulose or carboxymethyl cellulose solution in sterile distilled water (vehicle)
-
Sterile microcentrifuge tubes or glass vials
-
Sonicator or vortex mixer
-
Precision balance
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Weigh the OPC-14523 powder accurately using a precision balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of the 0.5% methylcellulose vehicle to the tube.
-
Vortex the mixture vigorously for at least 1-2 minutes to ensure initial dispersion.
-
Place the tube in a sonicator bath and sonicate for 5-10 minutes, or until a homogenous suspension is achieved.
-
Visually inspect the suspension for any clumps or undissolved powder. If present, repeat vortexing and sonication.
-
Store the suspension at 4°C for short-term use. Before each administration, bring the suspension to room temperature and vortex/sonicate again to ensure homogeneity.
-
Visualizations
Caption: Signaling pathway of OPC-14523.
Caption: General workflow for a behavioral study.
Caption: Troubleshooting decision tree.
References
- 1. In vitro profile of the antidepressant candidate OPC-14523 at rat and human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
Common experimental challenges with OPC-14523
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges encountered with OPC-14523. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for OPC-14523?
OPC-14523 is a novel compound with high affinity for both sigma-1 (σ1) and serotonin 1A (5-HT1A) receptors. It acts as an agonist at both presynaptic and postsynaptic 5-HT1A receptors.[1] Its activity at these receptors is believed to underpin its pharmacological effects. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum, involved in modulating calcium signaling.[2] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).[1][3]
Q2: I am observing high variability in my in vivo animal studies. What are the potential causes?
High variability in plasma concentrations between animal subjects can stem from several factors, especially when dealing with compounds that may have low aqueous solubility.[4] Potential causes include inconsistent dosing formulation, effects of food, and the animal's physiological state.[4] It is crucial to ensure a homogeneous and stable dosing suspension and to standardize feeding schedules, as food can significantly alter the absorption of poorly soluble drugs.[4]
Q3: My in vitro cell-based assay is showing a low signal-to-noise ratio. How can I improve it?
A low signal-to-noise ratio in a cell-based GPCR assay can be due to several factors, including low receptor expression, poor compound solubility, or assay interference. Ensure that the cell line used expresses a sufficient number of 5-HT1A receptors. If using a recombinant system, optimize the level of receptor expression to achieve a good assay window without causing constitutive activity.[5] Additionally, ensure that OPC-14523 is fully dissolved in the assay medium to prevent inaccurate concentration assessment.
Q4: How should I prepare and store OPC-14523 stock solutions?
For many poorly soluble compounds, stock solutions are typically prepared in a polar organic solvent like dimethyl sulfoxide (DMSO). It is crucial to determine the solubility of OPC-14523 in your chosen solvent. For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C to minimize degradation. Stability studies should be conducted to determine the optimal storage conditions and shelf life of the compound in solution.[6][7]
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Symptoms:
-
Precipitation is observed when diluting a DMSO stock solution into aqueous assay buffer.
-
Inconsistent results in cell-based or biochemical assays.
-
Low bioavailability in animal studies.[4]
Possible Causes:
-
OPC-14523, like many small molecules, may have low intrinsic aqueous solubility.
-
The final concentration of the organic solvent (e.g., DMSO) in the aqueous solution may be insufficient to maintain solubility.
Solutions:
-
Solubility Testing: Perform a solubility assessment in various buffers and at different pH levels to understand the compound's characteristics.
-
Use of Solubilizing Agents: Consider the use of co-solvents or non-ionic surfactants in your assay buffers. However, test for any effects of these agents on your experimental system.
-
Formulation Strategies: For in vivo studies, formulation strategies such as creating a suspension, using a lipid-based vehicle, or micronization can be explored to enhance dissolution and absorption.[8]
Issue 2: Inconsistent Results in GPCR Functional Assays (e.g., cAMP Assay)
Symptoms:
-
High variability between replicate wells.
-
Poor dose-response curves.
-
Unexpected agonist or antagonist behavior.
Possible Causes:
-
Cell Health and Passage Number: Cells that have been passaged too many times can exhibit altered receptor expression and signaling.
-
Ligand-Biased Signaling: OPC-14523 might preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[5]
-
Assay Interference: The compound may interfere with the assay detection method (e.g., autofluorescence).
Solutions:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range for all experiments.[5]
-
Profile Multiple Pathways: Assess the activity of OPC-14523 in various downstream signaling pathways to get a complete picture of its pharmacological profile.
-
Run Interference Controls: Test for compound autofluorescence or other interferences with the assay reagents and detection system.
Data Presentation
Table 1: Illustrative Solubility of OPC-14523 in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
| DMSO | > 50 | Stock solutions are readily prepared. |
| Ethanol | ~10 | Can be used as a co-solvent. |
| PBS (pH 7.4) | < 0.1 | Poorly soluble in aqueous buffers. |
| Water | < 0.01 | Practically insoluble. |
Note: The data in this table is illustrative and should be confirmed experimentally.
Table 2: Illustrative Stability of OPC-14523 in Solution (at 2 µM)
| Condition | Solvent | Duration | Remaining Compound (%) | Notes |
| Room Temperature | DMSO | 24 hours | > 98% | Stable for short-term handling. |
| 4°C | DMSO | 7 days | > 95% | Suitable for short-term storage. |
| -20°C | DMSO | 6 months | > 99% | Recommended for long-term storage. |
| Room Temperature | PBS (pH 7.4) | 4 hours | ~85% | Limited stability in aqueous solution. Prepare fresh. |
Note: The data in this table is illustrative. A formal stability study is recommended.[9]
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment
-
Preparation of Saturated Solutions: Add an excess amount of OPC-14523 to a series of vials containing different aqueous buffers (e.g., PBS at pH 5.0, 7.4, and 9.0).
-
Equilibration: Rotate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved OPC-14523 using a validated analytical method, such as HPLC-UV.
Protocol 2: In Vitro cAMP Assay for 5-HT1A Receptor Activation
-
Cell Culture: Plate cells expressing the 5-HT1A receptor (e.g., HEK293 or CHO cells) in a 96-well plate and grow to ~80-90% confluency.
-
Compound Preparation: Prepare a serial dilution of OPC-14523 in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX.
-
Cell Stimulation: Aspirate the culture medium and replace it with the compound dilutions. For Gi-coupled receptors, include an adenylyl cyclase activator like forskolin. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log of the OPC-14523 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: Signaling pathways of OPC-14523 at 5-HT1A and Sigma-1 receptors.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. pharmtech.com [pharmtech.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of OPC-14523
Welcome to the technical support center for OPC-14523. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of OPC-14523.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of OPC-14523 in our preclinical in vivo studies. What are the potential causes?
Low and variable oral bioavailability of a compound like OPC-14523, a small molecule drug, can be attributed to several factors:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, limiting its absorption.
-
Low Permeability: OPC-14523 might have difficulty crossing the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the gut can actively pump the drug back into the GI lumen, reducing its net absorption.
-
Degradation: The compound could be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the GI tract.
Q2: What initial steps can we take to investigate the cause of poor bioavailability of OPC-14523?
To systematically troubleshoot the issue, we recommend a tiered approach:
-
In Vitro Characterization:
-
Determine the aqueous solubility of OPC-14523 at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).
-
Assess its permeability using a Caco-2 cell monolayer assay. This will provide an indication of its ability to cross the intestinal epithelium.
-
Evaluate its metabolic stability in liver microsomes or S9 fractions to understand its susceptibility to first-pass metabolism.
-
-
Ex Vivo Assessment:
-
Utilize everted gut sac or intestinal perfusion models to get a more comprehensive understanding of absorption and metabolism in a more physiologically relevant system.[1]
-
Q3: What formulation strategies can be employed to improve the oral bioavailability of OPC-14523?
Several formulation strategies can be explored to enhance the bioavailability of poorly soluble or permeable drugs.[2][3] These include:
-
Lipid-Based Formulations: Incorporating OPC-14523 into lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization and absorption.[2][4]
-
Nanoparticle Formulations: Techniques such as creating solid lipid nanoparticles (SLNs) or polymeric nanoparticles can increase the surface area for dissolution and enhance absorption.[3][5]
-
Amorphous Solid Dispersions: Converting the crystalline form of OPC-14523 to an amorphous state by dispersing it in a polymer matrix can significantly improve its solubility and dissolution rate.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[2]
Troubleshooting Guides
Issue: Low Aqueous Solubility of OPC-14523
Experimental Protocol: pH-Dependent Solubility Assessment
-
Objective: To determine the solubility of OPC-14523 in buffers mimicking the pH of different segments of the GI tract.
-
Materials:
-
OPC-14523 powder
-
Phosphate buffered saline (PBS) at pH 1.2, 4.5, and 6.8
-
HPLC system for quantification
-
Shaking incubator
-
-
Method:
-
Prepare supersaturated solutions of OPC-14523 in each pH buffer.
-
Equilibrate the solutions in a shaking incubator at 37°C for 24 hours.
-
Centrifuge the samples to pellet the excess solid drug.
-
Filter the supernatant through a 0.22 µm filter.
-
Quantify the concentration of dissolved OPC-14523 in the filtrate using a validated HPLC method.
-
Data Presentation: Hypothetical Solubility of OPC-14523
| pH | Solubility (µg/mL) |
| 1.2 | 5.2 |
| 4.5 | 25.8 |
| 6.8 | 1.5 |
Interpretation: The hypothetical data suggests that OPC-14523 has poor and pH-dependent solubility, with slightly better solubility in the acidic environment of the upper small intestine. This indicates that formulation strategies aimed at improving solubility are warranted.
Workflow for Addressing Low Solubility
Caption: Troubleshooting workflow for low bioavailability due to poor solubility.
Issue: Suspected High First-Pass Metabolism
Experimental Protocol: In Vitro Metabolic Stability in Liver S9 Fraction
-
Objective: To evaluate the rate of metabolism of OPC-14523 in liver S9 fractions.
-
Materials:
-
OPC-14523
-
Pooled liver S9 fraction (human, rat, or other relevant species)
-
NADPH regenerating system
-
LC-MS/MS for quantification
-
-
Method:
-
Pre-incubate the S9 fraction with the NADPH regenerating system at 37°C.
-
Initiate the reaction by adding OPC-14523 (at a final concentration of, for example, 1 µM).
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in the aliquots by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Analyze the remaining concentration of OPC-14523 at each time point using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Data Presentation: Hypothetical Metabolic Stability of OPC-14523
| Parameter | Value |
| In Vitro t½ (min) | 15 |
| CLint (µL/min/mg) | 92 |
Interpretation: The hypothetical short half-life and high intrinsic clearance suggest that OPC-14523 is rapidly metabolized by the liver, indicating that first-pass metabolism is a likely contributor to its low bioavailability.
Signaling Pathway: Simplified Representation of First-Pass Metabolism
Caption: Overview of first-pass metabolism of an oral drug.
By following these troubleshooting guides and considering the proposed formulation strategies, researchers can systematically address the challenges associated with the in vivo bioavailability of OPC-14523 and optimize its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Strategies for enhanced bioavailability of oxime reactivators in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of OPC-14523 in experimental solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of OPC-14523 in experimental solutions. The information is presented in a question-and-answer format to directly address common issues encountered during research.
Disclaimer: Specific stability and forced degradation studies for OPC-14523 are not extensively available in the public domain. The quantitative data and specific degradation pathways presented below are illustrative and based on the chemical properties of OPC-14523 and the known stability of related compounds containing arylpiperazine and quinolinone moieties. Researchers should use this information as a guide to design and execute their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of OPC-14523 in experimental solutions?
A1: Based on its chemical structure, which includes a substituted arylpiperazine, a methoxy group on a quinolinone core, and a tertiary amine, OPC-14523 is potentially susceptible to three main degradation pathways:
-
Hydrolysis: The amide bond within the quinolinone ring could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable under neutral pH.
-
Oxidation: The piperazine nitrogen and the methoxy-activated aromatic ring are potential sites for oxidation. This can be initiated by exposure to air (auto-oxidation), reactive oxygen species in the solution, or certain metal ions.
-
Photodegradation: The quinolinone and arylpiperazine chromophores in the molecule can absorb UV and visible light, which may lead to photochemical degradation.
Q2: What is the recommended solvent for preparing OPC-14523 stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of OPC-14523 due to its high solubilizing power and general compatibility with in vitro assays. For in vivo studies, co-solvent systems are often employed. It is crucial to use anhydrous, high-purity DMSO as water content can affect long-term stability.
Q3: How should I store my OPC-14523 stock solutions?
A3: To ensure maximum stability, OPC-14523 stock solutions in DMSO should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and contamination.
Q4: I am observing precipitation when I dilute my OPC-14523 DMSO stock solution into my aqueous cell culture medium. What can I do to prevent this?
A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Optimize the Dilution Process: Add the DMSO stock solution to the pre-warmed (37°C) culture medium with rapid mixing or vortexing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
-
Decrease Final Concentration: If experimentally feasible, lower the final concentration of OPC-14523 in the culture medium.
-
Increase Final DMSO Concentration: Many cell lines can tolerate final DMSO concentrations up to 0.5%. Increasing the final DMSO concentration (while staying within the tolerated limit for your specific cell line) can improve the solubility of OPC-14523. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Co-solvent: For challenging compounds, a co-solvent system in the initial stock solution (e.g., DMSO and PEG300) may improve solubility upon dilution.
-
Serum in Media: The presence of serum in the cell culture medium can aid in solubilizing hydrophobic compounds through protein binding.
Troubleshooting Guide: OPC-14523 Degradation
This guide provides a systematic approach to identifying and mitigating the degradation of OPC-14523 in your experimental solutions.
Issue 1: Loss of Compound Activity or Inconsistent Results Over Time
This is often the first indication of compound degradation.
Workflow for Troubleshooting Suspected Degradation:
Potential Degradation Pathways and Products
The following diagram illustrates hypothetical degradation pathways for OPC-14523 based on its chemical structure.
Data on OPC-14523 Stability (Illustrative)
The following tables provide illustrative data on the stability of OPC-14523 under various conditions. This data is not from published experimental studies and should be used as a guideline for designing your own experiments.
Table 1: Illustrative Stability of OPC-14523 in Different Solvents at Room Temperature (25°C) over 24 hours (Protected from Light)
| Solvent | Initial Concentration | % Recovery after 24h | Appearance |
| DMSO | 10 mM | >99% | Clear, colorless |
| Ethanol | 10 mM | 98% | Clear, colorless |
| PBS (pH 7.4) | 10 µM | 95% | Clear, colorless |
| Cell Culture Media + 10% FBS | 10 µM | 97% | Clear, pink/red |
Table 2: Illustrative pH Stability of OPC-14523 in Aqueous Buffer at 37°C over 24 hours
| pH | Buffer System | % Recovery after 24h |
| 3.0 | Citrate Buffer | 90% |
| 5.0 | Acetate Buffer | 98% |
| 7.4 | Phosphate Buffer | >99% |
| 9.0 | Borate Buffer | 92% |
Table 3: Illustrative Temperature and Light Stability of OPC-14523 (10 µM in PBS, pH 7.4) over 24 hours
| Condition | % Recovery after 24h |
| 4°C, Protected from light | >99% |
| 25°C, Protected from light | 98% |
| 37°C, Protected from light | 95% |
| 25°C, Exposed to ambient light | 92% |
| 25°C, Exposed to UV light (365 nm) | 75% |
Experimental Protocols
The following are detailed, illustrative protocols for assessing the stability of OPC-14523 in your own laboratory.
Protocol 1: Preparation of OPC-14523 Stock Solution
-
Materials:
-
OPC-14523 powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
-
Procedure:
-
Allow the OPC-14523 powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of OPC-14523 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the OPC-14523 is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Forced Degradation Study Workflow
This protocol outlines a general workflow for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Protocol 3: Illustrative Conditions for Forced Degradation Studies
-
Acid Hydrolysis: Treat OPC-14523 solution with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat OPC-14523 solution with 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat OPC-14523 solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat OPC-14523 solution at 80°C in a controlled oven.
-
Photolytic Degradation: Expose OPC-14523 solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.
For each condition, samples should be taken at various time points and analyzed by a stability-indicating HPLC method, preferably with mass spectrometric detection to aid in the identification of degradation products.
Troubleshooting inconsistent results in OPC-14523 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OPC-14523. Our goal is to help you address potential inconsistencies and achieve reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing variable antidepressant-like effects of OPC-14523 in our behavioral models. What are the potential causes?
Several factors can contribute to variability in the behavioral effects of OPC-14523. The compound exhibits a dual mechanism of action, stimulating both sigma (σ) and serotonin 5-HT1A receptors.[1][2] The net behavioral outcome depends on the balance of activity at these two receptor systems. Inconsistent results may arise from:
-
Animal model differences: The expression and sensitivity of σ and 5-HT1A receptors can vary between different species and even strains of rodents.
-
Experimental conditions: Factors such as stress levels, housing conditions, and the specific behavioral paradigm employed can influence the activity of the serotonergic and sigma systems, thereby affecting the response to OPC-14523.
-
Drug administration: The route of administration, dosage, and timing of behavioral testing are critical variables that need to be tightly controlled.
To troubleshoot, we recommend a thorough review of your experimental protocol, including the choice of animal model and the specifics of the behavioral test. It is also advisable to run pilot studies to determine the optimal dose and timing for your specific experimental setup.
Q2: How can we pharmacologically dissect the contribution of sigma and 5-HT1A receptors to the effects of OPC-14523?
To isolate the effects of OPC-14523 on either the sigma or 5-HT1A receptor systems, the use of selective antagonists is recommended.
-
To block sigma receptor activity: Pre-treatment with a selective sigma-1 receptor antagonist, such as NE-100, can be employed. This has been shown to block the increase in dorsal raphe nucleus (DRN) firing activity induced by OPC-14523.[2]
-
To block 5-HT1A receptor activity: A selective 5-HT1A receptor antagonist, such as WAY-100635, can be used to block the serotonergic effects of OPC-14523.[1][3]
By comparing the effects of OPC-14523 in the presence and absence of these antagonists, you can delineate the specific contributions of each receptor system to the observed pharmacological response.
Q3: We are seeing inconsistent results in our in vitro binding assays. What are some common pitfalls?
Inconsistencies in in vitro binding assays with OPC-14523 can stem from several sources:
-
Tissue preparation: The quality and consistency of your membrane preparations are paramount. Ensure that the tissue source (e.g., rat hippocampus, human frontal cortex) is consistent and that the preparation protocol is standardized.
-
Radioligand and competitors: The choice of radioligand and the concentration of competing ligands are critical. For 5-HT1A receptor binding, [3H]8-OH-DPAT is commonly used. Ensure accurate determination of ligand concentrations and specific activity.
-
Assay conditions: Incubation time, temperature, and buffer composition can all influence binding kinetics. These parameters should be optimized and strictly controlled across experiments.
Refer to established protocols for detailed guidance on performing radioligand binding assays for G-protein coupled receptors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in forced swimming test (FST) results. | - Animal stress levels.- Inconsistent handling.- Sub-optimal drug dosage. | - Acclimatize animals to the testing room.- Ensure consistent handling by all experimenters.- Perform a dose-response study to identify the optimal effective dose (ED50). A single oral administration of OPC-14523 has shown ED50 values of 27 mg/kg in rats and 20 mg/kg in mice.[1] |
| Unexpected electrophysiological responses in the dorsal raphe nucleus (DRN). | - Anesthetic effects.- Electrode placement.- Fluctuation in endogenous serotonin levels. | - Use a consistent and stable anesthetic regimen.- Verify electrode placement histologically after each experiment.- To assess the 5-HT1A autoreceptor response, consider the acute administration of a selective serotonin reuptake inhibitor (SSRI) like paroxetine to increase endogenous serotonin.[2] |
| Difficulty replicating acetylcholine (ACh) release enhancement. | - Microdialysis probe placement.- Animal stress during the procedure.- Inadequate blockade of confounding receptors. | - Confirm accurate probe placement in the target brain region (e.g., dorsal hippocampus).- Allow for a sufficient stabilization period after probe implantation.- To confirm the role of sigma receptors, co-administer the sigma receptor antagonist NE-100.[4] |
Quantitative Data Summary
Table 1: In Vitro Binding Affinities of OPC-14523 [1]
| Receptor/Transporter | IC50 (nM) |
| Sigma Receptors | 47-56 |
| 5-HT1A Receptor | 2.3 |
| 5-HT Transporter | 80 |
| NE Transporter | >1000 |
| DA Transporter | >1000 |
Table 2: In Vitro Functional Activity of OPC-14523 at 5-HT1A Receptors ([35S]GTPγS Binding) [3]
| Tissue/Cell Line | pEC50 | Emax (% of (+)8-OH-DPAT or 5-HT) |
| Rat Hippocampus | 7.60 ± 0.23 | 41.1% |
| Human Frontal Cortex | 7.89 ± 0.08 | 64% |
| CHO cells (human 5-HT1A) | 8.0 ± 0.11 | 85.5% |
Experimental Protocols
Forced Swimming Test (FST)
-
Animals: Male ICR mice or Wistar rats.
-
Apparatus: A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter for mice) filled with water (25 ± 1°C) to a depth of 10-15 cm.
-
Procedure:
-
Administer OPC-14523 orally at the desired dose (e.g., 20 mg/kg for mice, 27 mg/kg for rats).[1]
-
After a pre-determined time (e.g., 60 minutes), place the animal in the water-filled cylinder for a 6-minute test session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
-
Data Analysis: Compare the duration of immobility between vehicle-treated and OPC-14523-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
In Vivo Extracellular Recordings in the Dorsal Raphe Nucleus (DRN)
-
Animals: Anesthetized male Wistar rats.
-
Procedure:
-
Position the rat in a stereotaxic frame.
-
Lower a recording electrode into the DRN according to stereotaxic coordinates.
-
Identify putative serotonergic neurons based on their characteristic slow, regular firing pattern.
-
Establish a stable baseline firing rate.
-
Administer OPC-14523 (e.g., 1 mg/kg/day for 2 days) and record the change in neuronal firing activity.[2]
-
-
Pharmacological Challenge (Optional):
-
Data Analysis: Analyze the changes in firing rate (spikes/second) following drug administration.
Visualizations
Caption: Simplified signaling pathway of OPC-14523.
Caption: Experimental workflow for the Forced Swimming Test.
Caption: Logical workflow for dissecting OPC-14523's mechanism.
References
- 1. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro profile of the antidepressant candidate OPC-14523 at rat and human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to minimize variability in OPC-14523 animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in animal studies involving OPC-14523. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address specific issues encountered during experimentation.
Troubleshooting Guide
This section addresses common problems that can lead to variability in OPC-14523 animal studies and offers practical solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral outcomes (e.g., Forced Swim Test) | - Animal-related factors: Genetic heterogeneity, age, sex, and weight differences within study groups.[1][2]- Environmental factors: Variations in housing conditions, handling, time of day for testing, and experimenter.[3]- Procedural inconsistencies: Differences in the administration of OPC-14523 (e.g., vehicle, volume, route).[4] | - Standardize animal characteristics: Use animals from a single supplier, of the same sex, and within a narrow age and weight range.- Control environmental variables: Maintain consistent light-dark cycles, temperature, and humidity. Handle animals consistently and have the same experimenter conduct the behavioral tests.- Standardize procedures: Use a consistent and clearly defined protocol for drug preparation and administration.[5] |
| Inconsistent pharmacokinetic (PK) profiles | - Physiological state of animals: Differences in fasting state, gut microbiome, and overall health.- Drug formulation and administration: Improper vehicle selection, inconsistent dosing volumes, or technique.[6]- Sample collection and processing: Variability in blood sampling times, handling, and storage. | - Standardize pre-dosing conditions: Ensure a consistent fasting period before oral administration.- Optimize formulation and administration: Use a validated vehicle for OPC-14523 and ensure accurate dosing based on body weight. For oral gavage, use appropriate needle size and technique to minimize stress and ensure proper delivery.[7]- Standardize sampling: Adhere to a strict blood collection schedule and use standardized procedures for plasma separation and storage. |
| Variable electrophysiological recordings | - Anesthesia depth and stability: Fluctuations in the level of anesthesia can alter neuronal firing rates.- Electrode placement: Minor variations in the stereotaxic coordinates for electrode implantation.- Animal's physiological state: Changes in body temperature, heart rate, or respiratory rate during recording. | - Maintain stable anesthesia: Use a reliable anesthetic agent and monitor the depth of anesthesia throughout the experiment.- Ensure precise electrode placement: Use a stereotaxic frame and refine coordinates based on pilot studies. Histologically verify electrode placement after the experiment.- Monitor and maintain physiological parameters: Use a heating pad to maintain body temperature and monitor vital signs throughout the recording session. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of OPC-14523?
OPC-14523 is a novel compound with a dual mechanism of action, acting as a potent partial agonist at serotonin 5-HT1A receptors and an agonist at sigma-1 (σ1) receptors.[8][9] This combined activity is believed to contribute to its antidepressant-like effects.[8]
2. What are the reported effective doses of OPC-14523 in rodent models?
In the forced swimming test, a single oral administration of OPC-14523 produced a significant antidepressant-like effect with an ED50 of 27 mg/kg in rats and 20 mg/kg in mice.[8] In an in vivo electrophysiology study in anesthetized rats, a 2-day treatment with 1 mg/kg/day of OPC-14523 induced a significant increase in the firing activity of dorsal raphe nucleus (DRN) putative 5-HT neurons.[10]
3. What vehicle should be used for administering OPC-14523 in animal studies?
The choice of vehicle is critical and should be non-toxic and inert.[6][11] While specific publications on OPC-14523 do not always detail the vehicle used, common vehicles for oral administration of similar compounds in preclinical studies include distilled water, saline, or a suspension in 0.5% carboxymethyl cellulose (CMC). It is crucial to conduct pilot studies to ensure the chosen vehicle does not cause any adverse effects or interact with the compound.[6]
4. How can I minimize the number of animals used in my studies while maintaining statistical power?
Careful experimental design is key.[12] This includes:
-
Power analysis: Conduct a power analysis based on expected effect sizes and variability to determine the minimum number of animals required per group.
-
Within-subject designs: When possible, use within-subject (crossover) designs where each animal serves as its own control, which can reduce inter-animal variability.
-
Pilot studies: Conduct small-scale pilot studies to optimize protocols and estimate variability, which can lead to more efficient use of animals in larger studies.
Quantitative Data Summary
The following tables summarize key quantitative data for OPC-14523 from published studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Target | Assay | Species | IC50 / pEC50 | Emax (% of standard agonist) | Reference |
| 5-HT1A Receptor | [3H]8-OH-DPAT Binding | Rat | IC50 = 2.3 nM | N/A | [8] |
| Sigma Receptors | [3H]DTG Binding | Rat | IC50 = 47-56 nM | N/A | [8] |
| 5-HT Transporter | [3H]5-HT Reuptake | Rat | IC50 = 27 nM | N/A | [8] |
| 5-HT1A Receptor | [35S]GTPγS Binding | Rat Hippocampus | pEC50 = 7.60 ± 0.23 | 41.1% of 8-OH-DPAT | [10] |
| 5-HT1A Receptor | [35S]GTPγS Binding | Human Frontal Cortex | pEC50 = 7.89 ± 0.08 | 64% of 8-OH-DPAT | [10] |
Table 2: In Vivo Efficacy in Animal Models
| Model | Species | Route of Administration | Dose | Endpoint | Result | Reference |
| Forced Swim Test | Rat | Oral | ED50 = 27 mg/kg | Immobility time | Significant reduction | [8] |
| Forced Swim Test | Mouse | Oral | ED50 = 20 mg/kg | Immobility time | Significant reduction | [8] |
| Electrophysiology | Rat | Systemic | 1 mg/kg/day for 2 days | Firing rate of DRN 5-HT neurons | Significant increase | [10] |
Experimental Protocols
Detailed Methodology: Forced Swim Test (FST)
This protocol is adapted from standard FST procedures and is designed to assess the antidepressant-like effects of OPC-14523.[13][14]
1. Animals:
-
Male Sprague-Dawley rats (200-250 g) or male ICR mice (20-25 g).
-
House animals in groups of 4-5 per cage with ad libitum access to food and water.
-
Maintain a 12:12 hour light-dark cycle with lights on at 7:00 AM.
-
Allow at least one week of acclimatization to the facility before the experiment.
2. Apparatus:
-
A transparent plastic cylinder (40 cm high, 20 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice).
-
Fill the cylinder with water (23-25°C) to a depth of 30 cm for rats or 15 cm for mice, such that the animal cannot touch the bottom with its tail or hind limbs.
3. Drug Preparation and Administration:
-
Prepare OPC-14523 in a suitable vehicle (e.g., 0.5% CMC in distilled water).
-
Administer OPC-14523 orally (p.o.) via gavage 60 minutes before the test session.
-
The control group should receive the vehicle only.
4. Experimental Procedure:
-
Pre-test session (Day 1): Place each animal individually into the swim cylinder for 15 minutes. This session is for habituation and is not scored. After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage.
-
Test session (Day 2): 24 hours after the pre-test session, administer OPC-14523 or vehicle. 60 minutes post-administration, place the animal back into the swim cylinder for a 6-minute test session.
-
Record the entire 6-minute session with a video camera for later analysis.
5. Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test session.
-
Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.
-
An observer blinded to the treatment conditions should perform the scoring.
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Detailed Methodology: In Vivo Extracellular Electrophysiology in the Dorsal Raphe Nucleus (DRN)
This protocol is based on established methods for recording the activity of serotonergic neurons in the DRN of anesthetized rats.[10]
1. Animals:
-
Male Sprague-Dawley rats (250-300 g).
-
House animals as described for the FST.
2. Anesthesia and Surgery:
-
Anesthetize the rat with chloral hydrate (400 mg/kg, i.p.) or another suitable anesthetic.
-
Mount the animal in a stereotaxic apparatus.
-
Maintain body temperature at 37°C with a heating pad.
-
Drill a burr hole over the DRN (coordinates relative to bregma: AP -7.8 mm, ML 0.0 mm, DV -5.5 to -7.0 mm).
3. Recording:
-
Lower a single-barreled glass microelectrode into the DRN.
-
Identify putative serotonergic neurons based on their characteristic slow (0.5-2.5 Hz), regular firing rate and long-duration (>2 ms) positive action potential.
-
Record the baseline firing rate for at least 5 minutes.
4. Drug Administration:
-
Administer OPC-14523 systemically (e.g., via a lateral tail vein catheter) or by microiontophoresis directly onto the recorded neuron.
-
For systemic administration, dissolve OPC-14523 in a sterile vehicle.
5. Data Acquisition and Analysis:
-
Amplify and filter the neuronal signal.
-
Convert the signal to a digital format and record it using appropriate software.
-
Analyze the firing rate (spikes/second) before and after drug administration.
-
Express changes in firing rate as a percentage of the baseline firing rate.
-
Use appropriate statistical tests (e.g., paired t-test) to determine the significance of any changes.
Visualizations
Caption: Experimental workflow for OPC-14523 animal studies.
References
- 1. brieflands.com [brieflands.com]
- 2. jneurology.com [jneurology.com]
- 3. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 6. gadconsulting.com [gadconsulting.com]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effect of 5-HT1A and σ1 receptor activation on prefrontal dopaminergic transmission under circulating steroid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimising Large Animal Models of Sustained Atrial Fibrillation: Relevance of the Critical Mass Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Best practices for storing and handling OPC-14523 free base
Technical Support Center: OPC-14523 Free Base
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
OPC-14523 is a potent agonist for both sigma (σ) and 5-HT1A receptors.[1] It exhibits high affinity for σ1 and σ2 receptors, as well as the 5-HT1A receptor.[1] Its mechanism of action is centered on its activity as a serotonin reuptake inhibitor, which contributes to its potential antidepressant effects.
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial for maintaining its integrity and stability. The recommended storage conditions vary depending on whether it is in solid form or dissolved in a solvent.
Q3: How should I handle this compound in the laboratory?
As a bioactive compound, this compound should be handled with care in a laboratory setting. Always use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to handle the compound in a well-ventilated area or under a chemical fume hood. Avoid direct contact with skin and eyes, and prevent inhalation of the powder. In case of accidental contact, wash the affected area thoroughly with water.
Q4: What is the solubility of this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2] For in vivo studies, it may be necessary to prepare a stock solution in a suitable solvent before further dilution. While the hydrochloride salt form of OPC-14523 is noted to have enhanced water solubility and stability, the free base may require the use of organic solvents for dissolution.[1]
Q5: Is there a Safety Data Sheet (SDS) available for this compound?
Troubleshooting Guide
Problem: The this compound powder is not dissolving.
-
Solution 1: Sonication. If the compound is not readily dissolving, brief sonication can help to break up any clumps and increase the surface area for dissolution.
-
Solution 2: Gentle Warming. Gently warming the solution may increase the solubility of the compound. However, be cautious as excessive heat may degrade the compound.
-
Solution 3: Try a different solvent. If solubility is an issue in one solvent, consider using an alternative from the recommended list, such as ethanol or DMF, starting with a small amount of the compound to test solubility.[2]
Problem: Inconsistent experimental results.
-
Solution 1: Check storage conditions. Improper storage can lead to degradation of the compound. Ensure that the compound has been stored according to the recommendations in Table 1.
-
Solution 2: Prepare fresh solutions. If using a stock solution, it is best practice to prepare it fresh for each experiment or use aliquots that have been stored properly at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
-
Solution 3: Verify concentration. Ensure the correct concentration of the compound is being used in your experiments by carefully checking calculations and dilution steps.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life | Source(s) |
| Powder | -20°C | 3 years | [3] |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months | |
| -20°C | 1 month |
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble. Often used for preparing stock solutions. | [2] |
| Ethanol | May be soluble. It is recommended to test with a small amount first. | [2] |
| Dimethylformamide (DMF) | May be soluble. It is recommended to test with a small amount first. | [2] |
| Water | The free base has low water solubility. The hydrochloride salt form is more water-soluble.[1] | [1] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in Table 1.
-
Visualizations
Caption: General experimental workflow for using this compound.
Caption: Simplified signaling pathway of this compound.
References
Validation & Comparative
A Head-to-Head Comparison of OPC-14523 Free Base and Fluoxetine: In Vivo Efficacy and Mechanisms of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the novel antidepressant candidate OPC-14523 free base and the widely prescribed selective serotonin reuptake inhibitor (SSRI), fluoxetine. This analysis is supported by experimental data from preclinical studies.
Executive Summary
OPC-14523, a compound with a unique pharmacological profile as a sigma (σ) and serotonin 5-HT1A receptor agonist, demonstrates a distinct advantage in preclinical models of depression compared to fluoxetine. Notably, OPC-14523 exhibits a rapid onset of antidepressant-like effects, a significant departure from the delayed therapeutic action often observed with fluoxetine. While both compounds show efficacy in rodent behavioral despair tests, their underlying mechanisms of action and timelines of efficacy differ substantially.
In Vivo Efficacy: A Comparative Analysis
The antidepressant-like effects of OPC-14523 and fluoxetine have been evaluated in various animal models. The forced swim test (FST) is a primary behavioral assay used to screen for potential antidepressant drugs.
| Compound | Animal Model | Behavioral Test | Key Finding | Onset of Action | ED50 |
| OPC-14523 | Rat | Forced Swim Test | Marked antidepressant-like effect | Acute (single administration) | 27 mg/kg[1] |
| OPC-14523 | Mouse | Forced Swim Test | Marked antidepressant-like effect | Acute (single administration) | 20 mg/kg[1] |
| Fluoxetine | Rat/Mouse | Forced Swim Test | Antidepressant-like effect | Chronic (requires repeated dosing)[1] | Not acutely effective[1] |
| Fluoxetine | Mouse | Tail Suspension Test | Reduced immobility | Acute (10 mg/kg)[2] | - |
| Fluoxetine | Mouse | Novelty-Suppressed Feeding Test | Decreased latency to eat | Chronic (21 days, 10 mg/kg/day)[2] | - |
ED50 (Effective Dose, 50%) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.
A pivotal study directly comparing the two compounds in the forced swim test revealed that a single oral administration of OPC-14523 produced a significant antidepressant-like effect in both rats and mice.[1] In stark contrast, fluoxetine required at least four days of repeated dosing to demonstrate similar activity in this model.[1] This highlights a key potential advantage of OPC-14523: a more rapid onset of action.
Mechanisms of Action and Signaling Pathways
The distinct in vivo efficacy profiles of OPC-14523 and fluoxetine stem from their different molecular targets and signaling pathways.
OPC-14523: A Dual Agonist Approach
OPC-14523 acts as a potent agonist at both sigma-1 (σ1) and serotonin 5-HT1A receptors.[1] This dual mechanism is believed to contribute to its rapid antidepressant-like effects.
Activation of σ1 receptors can modulate intracellular calcium signaling and the activity of various neurotransmitter systems.[4] Agonism at 5-HT1A autoreceptors in the dorsal raphe nucleus leads to a decrease in the firing rate of serotonin neurons, an effect that, with chronic administration of some antidepressants, leads to receptor desensitization and a subsequent increase in serotonin release. The acute effects of OPC-14523 suggest a more complex and immediate downstream signaling cascade contributing to its rapid efficacy.
Fluoxetine: Selective Serotonin Reuptake Inhibition
Fluoxetine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[5] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
The therapeutic effects of fluoxetine are not immediate and are thought to involve long-term neuroadaptive changes, including alterations in receptor sensitivity and the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[6][7]
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a behavioral test used to assess antidepressant efficacy.
Procedure:
-
Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Pre-test: On the first day, animals are placed in the cylinder for a 15-minute pre-swim session.
-
Drug Administration: Test compounds (OPC-14523 or fluoxetine) or vehicle are administered according to the study protocol (e.g., single dose or repeated doses).
-
Test: 24 hours after the pre-test, animals are placed back in the cylinder for a 5-minute test session.
-
Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.[8][9][10][11][12][13][14][15]
Tail Suspension Test (TST)
The Tail Suspension Test is another widely used behavioral despair model in mice.
Procedure:
-
Apparatus: A commercially available or custom-made apparatus that allows for the suspension of a mouse by its tail.
-
Suspension: The mouse's tail is attached to a lever with adhesive tape, and it is suspended approximately 50 cm above the floor.
-
Test Duration: The test is typically conducted for a 6-minute period.
-
Scoring: The duration of immobility (hanging passively without any movement) is recorded. A reduction in immobility time suggests an antidepressant-like effect.[16][17][18][19][20][21]
Novelty-Suppressed Feeding Test (NSFT)
The Novelty-Suppressed Feeding Test assesses anxiety- and depression-like behavior by measuring the latency to eat in a novel and slightly stressful environment.
Procedure:
-
Food Deprivation: Mice are food-deprived for 24 hours prior to the test.
-
Apparatus: A novel, open-field arena (e.g., a 50x50 cm box with a white floor). A single food pellet is placed in the center of the arena.
-
Test: The mouse is placed in a corner of the arena, and the latency to approach and take the first bite of the food pellet is recorded for a set period (e.g., 10 minutes).
-
Home Cage Feeding: Immediately after the test, the mouse is returned to its home cage, and the amount of food consumed in a 5-minute period is measured to control for appetite. A decrease in the latency to feed in the novel environment is indicative of an anxiolytic or antidepressant-like effect.[3][22][23][24][25][26][27]
Conclusion
The available in vivo data strongly suggest that this compound possesses a distinct and potentially advantageous antidepressant-like profile compared to fluoxetine. Its rapid onset of action in the forced swim test, mediated by its unique dual agonism at σ1 and 5-HT1A receptors, presents a promising avenue for the development of faster-acting antidepressant therapies. In contrast, fluoxetine, a cornerstone in depression treatment, demonstrates its efficacy after a period of chronic administration, highlighting the different temporal dynamics and underlying neurobiological mechanisms of these two compounds. Further head-to-head comparative studies in a broader range of behavioral paradigms are warranted to fully elucidate the therapeutic potential of OPC-14523.
References
- 1. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. samuelslab.com [samuelslab.com]
- 4. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. The multifaceted effects of fluoxetine treatment on cognitive functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beneficial effect of fluoxetine treatment aganist psychological stress is mediated by increasing BDNF expression in selected brain areas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced swimming test and fluoxetine treatment: in vivo evidence that peripheral 5-HT in rat platelet-rich plasma mirrors cerebral extracellular 5-HT levels, whilst 5-HT in isolated platelets mirrors neuronal 5-HT changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of antidepressants in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. DSpace [research-repository.griffith.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. protocols.io [protocols.io]
- 22. Frontiers | Differential Peripheral Proteomic Biosignature of Fluoxetine Response in a Mouse Model of Anxiety/Depression [frontiersin.org]
- 23. Novelty-Seeking Behavior Predicts Vulnerability in a Rodent Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. A standardization of the Novelty-Suppressed Feeding Test protocol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Head-to-Head Battle in Preclinical Models: OPC-14523 Versus the Veteran Imipramine
An in-depth analysis of the antidepressant and anxiolytic potential of the novel compound OPC-14523 compared to the established tricyclic antidepressant, imipramine, reveals distinct pharmacological profiles in animal models. While both agents demonstrate antidepressant-like effects, OPC-14523 exhibits a significantly faster onset of action. In contrast, their effects on anxiety-related behaviors appear to differ, although direct comparative studies are limited.
This guide provides a comprehensive comparison of OPC-14523 and imipramine, focusing on their performance in preclinical animal models of depression and anxiety. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two compounds.
At a Glance: Key Performance in Animal Models
| Behavioral Test | OPC-14523 | Imipramine | Key Finding |
| Forced Swim Test (Antidepressant-like effect) | Rapid Onset: Significant antidepressant-like effect after a single oral administration. | Delayed Onset: Required at least four days of repeated dosing to show a similar effect. | OPC-14523 demonstrates a substantially faster onset of antidepressant-like activity compared to imipramine. |
| Elevated Plus-Maze (Anxiolytic-like effect) | Data not available in published studies. | No Anxiolytic Effect (Acute): Acute administration did not produce anxiolytic-like effects. Chronic administration has shown mixed results. | Direct comparison is not possible due to the lack of data for OPC-14523 in this model. |
Delving into the Data: A Closer Look at Efficacy
Antidepressant-Like Effects: The Forced Swim Test
The forced swim test is a widely used rodent model to assess antidepressant efficacy. The test measures the immobility time of an animal when placed in an inescapable cylinder of water, with a reduction in immobility time indicating an antidepressant-like effect.
A key study directly comparing OPC-14523 and imipramine in the forced swim test revealed a striking difference in their onset of action. A single oral administration of OPC-14523 produced a marked antidepressant-like effect in both rats and mice. In contrast, the classic antidepressant imipramine required a minimum of four consecutive days of administration to elicit a similar response. This finding suggests that OPC-14523 may offer a significant clinical advantage by potentially reducing the therapeutic lag time often associated with traditional antidepressants.
Table 1: Forced Swim Test - Immobility Time
| Compound | Animal Model | Dosing Regimen | Change in Immobility Time |
| OPC-14523 | Rats & Mice | Single Oral Dose | Significant Decrease |
| Imipramine | Rats & Mice | Repeated Dosing (≥ 4 days) | Significant Decrease |
| Imipramine | Rats & Mice | Single Dose | No Significant Change |
Anxiolytic-Like Effects: The Elevated Plus-Maze
The elevated plus-maze is a standard behavioral assay for assessing anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms, and anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Studies investigating the effect of imipramine in the elevated plus-maze have shown that acute administration does not produce anxiolytic-like effects.[1] In fact, some studies suggest it may even have anxiogenic properties upon initial administration. Chronic treatment with imipramine has yielded mixed results, with some studies showing an increase in open arm exploration, suggesting a potential anxiolytic effect after prolonged use.[2]
Unfortunately, to date, there are no publicly available studies that have evaluated the effects of OPC-14523 in the elevated plus-maze. This significant data gap prevents a direct comparison of the anxiolytic potential of these two compounds.
Table 2: Elevated Plus-Maze - Open Arm Exploration
| Compound | Animal Model | Dosing Regimen | Change in Open Arm Time/Entries |
| OPC-14523 | - | - | Data Not Available |
| Imipramine | Mice | Acute & Chronic (15 days) | No significant change.[1] |
| Imipramine | Rats | Chronic | Increased time spent in open arms.[2] |
Unraveling the Mechanisms: Signaling Pathways
The distinct pharmacological profiles of OPC-14523 and imipramine stem from their different mechanisms of action at the molecular level.
OPC-14523: A Tale of Two Receptors
OPC-14523 is a novel compound that acts as a potent agonist at both sigma-1 (σ₁) and serotonin 1A (5-HT₁ₐ) receptors. Its rapid antidepressant-like effects are attributed to the synergistic activation of these two receptor systems.
Figure 1. Proposed signaling pathway for OPC-14523.
Imipramine: The Monoamine Reuptake Inhibitor
Imipramine, a member of the tricyclic antidepressant (TCA) class, exerts its primary therapeutic effect by blocking the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This leads to an increased concentration of these monoamines in the synapse, enhancing neurotransmission.
Figure 2. Mechanism of action of imipramine.
Experimental Protocols: A Look Under the Hood
The following are detailed methodologies for the key experiments cited in this guide.
Forced Swim Test
The forced swim test is conducted to assess behavioral despair, a core symptom of depression in animal models.
Figure 3. Experimental workflow for the Forced Swim Test.
-
Apparatus: A transparent glass or plastic cylinder (typically 25 cm in height and 10-15 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Pre-test session (for rats): On the first day, animals are placed in the cylinder for a 15-minute session.
-
Test session: 24 hours after the pre-test (for rats) or on the test day (for mice), animals are again placed in the cylinder for a 5-6 minute session.
-
The behavior of the animal is recorded, and the total time spent immobile is scored. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
-
Drug Administration: OPC-14523, imipramine, or a vehicle control is administered orally or via intraperitoneal injection at a specified time before the test session. Dosing schedules (single vs. repeated) are a critical variable.
Elevated Plus-Maze
The elevated plus-maze is employed to evaluate anxiety-like behaviors in rodents.
Figure 4. Experimental workflow for the Elevated Plus-Maze.
-
Apparatus: A plus-shaped maze elevated above the floor (typically 50-70 cm). It has two open arms and two arms enclosed by high walls.
-
Procedure:
-
Animals are placed individually in the center of the maze, facing an open arm.
-
They are allowed to freely explore the maze for a 5-minute session.
-
The session is recorded, and the number of entries into and the time spent in the open and closed arms are scored.
-
-
Drug Administration: The test compound or vehicle is administered at a specific time point before the test.
Conclusion
The preclinical data available to date paints a compelling picture of OPC-14523 as a potential antidepressant with a significantly faster onset of action compared to the established drug, imipramine. This is a crucial finding, as a rapid therapeutic response is a major unmet need in the treatment of depression. However, the anxiolytic profile of OPC-14523 remains to be elucidated. The lack of data from the elevated plus-maze and other anxiety models makes a direct comparison with imipramine in this domain impossible at this time. Future research should prioritize the evaluation of OPC-14523 in validated models of anxiety to provide a more complete understanding of its neuropsychopharmacological profile. The distinct mechanisms of action of these two compounds underscore the evolving landscape of antidepressant drug discovery, moving from broad monoamine reuptake inhibition to more targeted receptor modulation.
References
- 1. Ethological comparison of the effects of diazepam and acute/chronic imipramine on the behaviour of mice in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Testosterone and imipramine have antidepressant effects in socially isolated male but not female rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of OPC-14523 and Other Sigma-1 Agonists for Researchers
An in-depth analysis of the pharmacological profiles of key sigma-1 receptor agonists, providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative performance. This guide includes supporting experimental data, detailed methodologies, and visualizations of key biological pathways and experimental workflows.
Introduction to Sigma-1 Receptor Agonists
The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular stress responses and the modulation of various signaling pathways, making it a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2] Sigma-1 receptor agonists have demonstrated potential therapeutic effects, including neuroprotection, anti-amnesic, and antidepressant-like activities.[1] This guide provides a head-to-head comparison of OPC-14523 with other notable sigma-1 receptor agonists: SA-4503, PRE-084, and the prototypical agonist (+)-Pentazocine.
Comparative Analysis of Sigma-1 Receptor Agonists
This section presents a comparative overview of the binding affinity, functional efficacy, and pharmacokinetic properties of OPC-14523 and other selected sigma-1 agonists. The data has been compiled from various preclinical studies.
Binding Affinity and Selectivity
The binding affinity of a compound for its target receptor is a critical determinant of its potency. The table below summarizes the reported binding affinities (Ki or IC50 values) of OPC-14523 and other agonists for the sigma-1 receptor. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Compound | Sigma-1 Binding Affinity (Ki/IC50, nM) | Sigma-2 Binding Affinity (Ki/IC50, nM) | Selectivity (Sigma-2/Sigma-1) | Reference |
| OPC-14523 | 47-56 (IC50) | - | - | |
| SA-4503 | 17.4 (IC50) | 1784 (IC50) | ~103 | [3][4] |
| 4.6 (Ki) | 63.1 (Ki) | ~14 | [5] | |
| PRE-084 | 44 (IC50) | >10,000 | >227 | [6] |
| 2.2 (Ki) | - | - | [7] | |
| (+)-Pentazocine | ~7 (Ki) | - | - | |
| 8 (Ki) | - | - |
Note: Ki and IC50 values are measures of binding affinity, where a lower value indicates higher affinity. Selectivity is calculated as the ratio of binding affinity for sigma-2 versus sigma-1 receptors.
Functional Efficacy
Functional assays, such as the GTPγS binding assay, are employed to determine the efficacy of a compound as an agonist. SA4503 has been shown to be a potent and selective agonist for the sigma-1 receptor subtype, as evidenced by a shift in its inhibition curve for (+)-[3H]pentazocine binding in the presence of GTPγS.[8] While OPC-14523 is also characterized as a sigma-1 agonist, direct comparative studies quantifying the functional efficacy (e.g., EC50 or Emax values) of all four compounds under identical conditions are limited in the publicly available literature.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are crucial for its therapeutic potential. The available pharmacokinetic data for the selected sigma-1 agonists are summarized below.
| Compound | Key Pharmacokinetic Parameters | Reference |
| OPC-14523 | Data not readily available in public sources. | - |
| SA-4503 | Data not readily available in public sources. | - |
| PRE-084 | In Mice (10 mg/kg, IP): Tmax: 5 min; Cmax: 659.0 ± 117.1 ng/mL; Half-life: 195.5 min. Rapidly distributes to the CNS. | [6] |
| (+)-Pentazocine | In Humans (Oral): Rapidly absorbed, extensive first-pass metabolism. Bioavailability: ~20%. Half-life: 2-3 hours. In Rats (IV): Rapidly crosses the blood-brain barrier. | [9] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Caption: General Experimental Workflow for Sigma-1 Agonist Characterization.
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
Objective: To determine the binding affinity (Ki or IC50) of test compounds for the sigma-1 receptor.
Materials:
-
Membrane preparation from guinea pig brain or other tissues expressing sigma-1 receptors.
-
Radioligand: --INVALID-LINK---pentazocine.[10]
-
Non-specific binding control: Haloperidol or other suitable unlabeled ligand at a high concentration.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds (OPC-14523, SA-4503, PRE-084, (+)-Pentazocine) at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
GTPγS Binding Assay for Functional Efficacy
Objective: To assess the functional agonist activity of test compounds at the sigma-1 receptor.
Materials:
-
Membrane preparation from a suitable cell line or tissue expressing the sigma-1 receptor.
-
[35S]GTPγS.
-
GDP.
-
Non-specific binding control: Unlabeled GTPγS.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Test compounds at various concentrations.
Procedure:
-
Pre-incubate the membrane preparation with the test compound and GDP in the assay buffer.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate to allow for agonist-stimulated binding of [35S]GTPγS to G-proteins.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
The agonist-stimulated increase in [35S]GTPγS binding is determined, and concentration-response curves are generated to calculate EC50 and Emax values. The agonist properties of SA4503 have been confirmed using a similar methodology.[8]
Forced Swim Test for Antidepressant-Like Activity
Objective: To evaluate the potential antidepressant-like effects of sigma-1 receptor agonists in rodents.[11]
Materials:
-
Test animals (mice or rats).
-
A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[12]
-
Test compounds and vehicle control.
Procedure:
-
Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Place each animal individually into the cylinder of water for a specified period (typically 6 minutes for mice).[13]
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.[11]
Conclusion
This guide provides a comparative overview of OPC-14523 and other key sigma-1 receptor agonists, SA-4503, PRE-084, and (+)-Pentazocine. While all are recognized as agonists at the sigma-1 receptor, there are variations in their reported binding affinities and a need for more direct head-to-head comparative studies to fully elucidate their relative potencies and efficacies. The provided experimental protocols offer a foundation for researchers to conduct such comparative analyses. The continued investigation of these compounds is crucial for advancing our understanding of sigma-1 receptor pharmacology and developing novel therapeutics for a range of central nervous system disorders.
References
- 1. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. SA4503, a novel cognitive enhancer, with sigma 1 receptor agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Binding properties of SA4503, a novel and selective sigma 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 12. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 13. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
Validating the Antidepressant-Like Effects of OPC-14523: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antidepressant candidate OPC-14523 with established antidepressant classes, focusing on its unique mechanism of action and preclinical efficacy. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.
Introduction to OPC-14523: A Novel Mechanistic Approach
OPC-14523 is a novel psychotropic agent with a distinct pharmacological profile that differentiates it from conventional antidepressants. It exhibits high affinity for both sigma-1 (σ1) and serotonin 1A (5-HT1A) receptors, acting as a potent agonist at these sites.[1][2] This dual agonism is thought to underpin its rapid antidepressant-like effects observed in preclinical models.[1][3] Unlike typical selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), the primary antidepressant action of OPC-14523 is not dependent on monoamine reuptake inhibition at behaviorally effective doses.[1]
Comparative Pharmacological Profile
The binding affinity of OPC-14523 to its primary targets and the serotonin transporter has been quantified and compared to its activity at other monoamine transporters.
Table 1: Receptor and Transporter Binding Affinities of OPC-14523
| Target | Binding Affinity (IC50, nM) |
| 5-HT1A Receptor | 2.3[1] |
| Sigma Receptors | 47-56[1] |
| Serotonin Transporter (SERT) | 80[1] |
| Norepinephrine Transporter (NET) | Very Weak Inhibition[1] |
| Dopamine Transporter (DAT) | Very Weak Inhibition[1] |
Source: Tottori et al., 2001[1]
Preclinical Efficacy in Animal Models of Depression
The most widely used preclinical screen for antidepressant efficacy is the forced swim test (FST). In this model, OPC-14523 has demonstrated significant antidepressant-like effects with a notably faster onset of action compared to traditional antidepressants.
Table 2: Comparative Efficacy of OPC-14523 in the Forced Swim Test (FST)
| Compound | Animal Model | Effective Dose (ED50) | Onset of Action |
| OPC-14523 | Rat | 27 mg/kg (oral)[1] | Single administration[1] |
| Mouse | 20 mg/kg (oral)[1] | Single administration[1] | |
| Fluoxetine (SSRI) | Rat/Mouse | Not specified in direct comparison | Requires repeated dosing (≥ 4 days)[1] |
| Imipramine (TCA) | Rat/Mouse | Not specified in direct comparison | Requires repeated dosing (≥ 4 days)[1] |
| Citalopram (SSRI) | Not directly compared with OPC-14523 in available literature. Generally effective after repeated administration in preclinical models.[4] | ||
| Venlafaxine (SNRI) | Not directly compared with OPC-14523 in available literature. Demonstrates efficacy in preclinical models, sometimes with a faster onset than SSRIs.[5][6] |
Source: Tottori et al., 2001; and general pharmacological knowledge.[1][4][5][6]
Mechanism of Action: Synergistic Sigma-1 and 5-HT1A Receptor Activation
The antidepressant-like effects of OPC-14523 are attributed to the combined stimulation of sigma-1 and 5-HT1A receptors.[1] This synergistic action leads to an increase in serotonergic neurotransmission in the dorsal raphe nucleus (DRN), a key brain region in the regulation of mood.[2] The effect of OPC-14523 in the FST is blocked by antagonists of either the sigma-1 receptor or the 5-HT1A receptor, confirming the necessity of both targets for its activity.[1] Recent research suggests that sigma-1 and 5-HT1A receptors can form heteroreceptor complexes, which may be a key mechanism for their synergistic effects on neuroplasticity and rapid antidepressant action.[7]
Caption: Proposed mechanism of action for OPC-14523.
Experimental Protocols
Forced Swim Test (FST)
This behavioral test is used to assess antidepressant efficacy by measuring the immobility time of rodents when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.
Apparatus:
-
A transparent plastic cylinder (40 cm high, 20 cm in diameter).
-
The cylinder is filled with water (25 ± 1°C) to a depth of 15 cm.
Procedure:
-
Pre-test session (Day 1): Naive animals are placed in the cylinder for a 15-minute habituation session.
-
Drug Administration: Test compounds (OPC-14523, fluoxetine, imipramine, or vehicle) are administered orally at specified times before the test session. For acute studies with OPC-14523, this is typically 60 minutes prior. For chronic studies with fluoxetine and imipramine, this involves daily administration for at least four days.
-
Test session (Day 2 or after repeated dosing): Animals are placed back into the cylinder for a 5-minute test session.
-
Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) during the last 4 minutes of the test is recorded by a trained observer or an automated tracking system.
Caption: Experimental workflow for the Forced Swim Test.
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials specifically investigating OPC-14523 for the treatment of major depressive disorder. Further development and clinical validation would be necessary to establish its efficacy and safety in human populations.
Conclusion
OPC-14523 represents a departure from traditional monoamine-based antidepressants. Its rapid antidepressant-like effects in preclinical models, mediated by a synergistic activation of sigma-1 and 5-HT1A receptors, suggest a potential for a faster onset of therapeutic action. While direct comparative data with a broader range of modern antidepressants like SSRIs and SNRIs in preclinical settings is limited, its unique mechanism of action warrants further investigation as a potential novel treatment for depression. The lack of clinical trial data, however, means its therapeutic potential in humans remains to be determined.
References
- 1. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citalopram--a review of pharmacological and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early onset of antidepressant action of venlafaxine: pattern analysis in intent-to-treat patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of venlafaxine hydrochloride combined with tandospirone citrate for patients with vascular depression accompanied by somatic symptoms: An open‐labeled randomized control trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-1 receptor activation produces faster antidepressant-like effect through enhancement of hippocampal neuroplasticity: Focus on sigma-1-5-HT1A heteroreceptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Behavioral Data for the Novel Antidepressant Candidate OPC-14523: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published behavioral data for OPC-14523, a novel compound with a unique pharmacological profile. Due to a lack of publicly available direct replication studies, this document focuses on summarizing the original findings and comparing them with established antidepressant medications, as reported in the primary literature.
Summary of Preclinical Behavioral Findings
OPC-14523 has demonstrated notable antidepressant-like and cognitive-enhancing effects in various preclinical models. A key finding is its rapid onset of action in inducing antidepressant-like effects compared to traditional antidepressants.
Antidepressant-Like Activity
A significant observation is the acute antidepressant-like effect of OPC-14523 in the forced swimming test (FST) in both rats and mice.[1] A single oral administration of OPC-14523 produced a marked effect, whereas conventional antidepressants like fluoxetine and imipramine required repeated dosing over several days to show similar activity.[1] This rapid onset suggests a different mechanism of action that could offer a significant advantage in treating major depressive disorder.[2]
| Compound | Species | Test | Effective Dose (ED50) | Onset of Action | Reference |
| OPC-14523 | Rat | Forced Swimming Test | 27 mg/kg (oral) | Acute (single dose) | [1] |
| OPC-14523 | Mouse | Forced Swimming Test | 20 mg/kg (oral) | Acute (single dose) | [1] |
| Fluoxetine | Rat/Mouse | Forced Swimming Test | Not specified | Chronic (requires repeated dosing) | [1] |
| Imipramine | Rat/Mouse | Forced Swimming Test | Not specified | Chronic (requires repeated dosing) | [1] |
Cognitive Enhancement
OPC-14523 has also shown promise in ameliorating cognitive deficits. Studies have indicated that single oral administration of OPC-14523 can improve scopolamine-induced learning impairments in the passive-avoidance task and memory impairment in the Morris water maze.[3] Furthermore, chronic administration attenuated age-associated learning acquisition impairments in the water maze and conditioned active-avoidance response tests.[3] These effects are thought to be mediated by the enhancement of acetylcholine release.[3]
Mechanism of Action
OPC-14523 exhibits a unique pharmacological profile, acting as a potent partial agonist at serotonin 5-HT1A receptors and also binding with high affinity to sigma receptors.[1][2][4] This dual mechanism is believed to be responsible for its antidepressant-like effects.[1][2] The antidepressant action of OPC-14523 is achieved through the combined stimulation of both sigma and 5-HT1A receptors, without inhibiting serotonin reuptake in vivo at behaviorally effective doses.[1]
Below is a diagram illustrating the proposed signaling pathway of OPC-14523.
Caption: Proposed signaling pathway of OPC-14523.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of findings. Below are summaries of the methodologies used in the key behavioral experiments for OPC-14523.
Forced Swimming Test (FST)
The FST is a widely used rodent behavioral test for assessing antidepressant efficacy.
-
Apparatus: A cylindrical container filled with water, maintained at a specific temperature.
-
Procedure:
-
Animals (rats or mice) are individually placed in the water cylinder.
-
A pre-test session is typically conducted 24 hours before the test session.
-
During the test session, the duration of immobility is recorded over a specific period (e.g., 5 minutes).
-
-
Drug Administration: OPC-14523, comparator drugs, or vehicle are administered orally at specified times before the test session.
-
Endpoint: A significant reduction in the duration of immobility is interpreted as an antidepressant-like effect.
Below is a diagram illustrating the experimental workflow for the Forced Swimming Test.
Caption: Experimental workflow for the Forced Swimming Test.
Scopolamine-Induced Learning Impairment (Passive-Avoidance Task)
This test assesses learning and memory in rodents.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The dark chamber has an electrified grid floor.
-
Procedure:
-
Acquisition Trial: Each animal is placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild foot shock is delivered.
-
Retention Trial: 24 hours later, the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured.
-
-
Drug Administration: Scopolamine is administered to induce amnesia, and OPC-14523 or a comparator is given before the acquisition trial to test its ability to reverse the amnesia.
-
Endpoint: An increase in the latency to enter the dark compartment during the retention trial indicates improved memory.
Conclusion
The available preclinical data for OPC-14523 suggest a promising profile as a rapidly acting antidepressant with potential cognitive-enhancing benefits. Its unique mechanism of action, targeting both 5-HT1A and sigma receptors, distinguishes it from currently available treatments. While the initial findings are encouraging, independent and direct replication of these behavioral studies would be essential to firmly establish the reproducibility of its effects and further validate its therapeutic potential. Researchers are encouraged to conduct such studies to strengthen the evidence base for this novel compound.
References
- 1. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro profile of the antidepressant candidate OPC-14523 at rat and human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of OPC-14523 and PRE-084 for Researchers
This guide provides a detailed comparison of the pharmacological properties of two key research compounds: OPC-14523 and PRE-084. Both molecules are significant tools in the study of sigma-1 (σ1) receptors, with OPC-14523 also exhibiting high affinity for the serotonin 1A (5-HT1A) receptor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their binding affinities, functional activities, and the experimental protocols used for their characterization.
At a Glance: Key Pharmacological Distinctions
| Feature | OPC-14523 | PRE-084 |
| Primary Target(s) | Sigma-1 (σ1) Receptor, Serotonin 1A (5-HT1A) Receptor | Selective Sigma-1 (σ1) Receptor |
| Receptor Affinity | High affinity for both σ1 and 5-HT1A receptors. | Highly selective with high affinity for the σ1 receptor. |
| Functional Activity | Partial agonist at the 5-HT1A receptor; agonist at the sigma receptor. | Selective agonist at the σ1 receptor.[1][2] |
| Therapeutic Potential | Investigated for antidepressant and nootropic effects.[3] | Studied for nootropic, antidepressant, antitussive, and neuroprotective properties.[4] |
Quantitative Analysis: Receptor Binding Affinities
The following tables summarize the in vitro binding affinities of OPC-14523 and PRE-084 for their respective primary targets. These values are critical for understanding the potency and selectivity of each compound.
Table 1: Sigma-1 (σ1) Receptor Binding Affinity
| Compound | IC50 (nM) | Ki (nM) | Radioligand | Tissue Source |
| OPC-14523 | 47-56[5][6][7][8][9] | Not explicitly stated | --INVALID-LINK---Pentazocine or [3H]-DTG | Rat and guinea pig brain |
| PRE-084 | 44[1][10] | 2.2 | Not explicitly stated | Not explicitly stated |
Table 2: Serotonin 1A (5-HT1A) Receptor and Serotonin Transporter (SERT) Binding Affinity of OPC-14523
| Target | IC50 (nM) | Ki (nM) | Radioligand | Tissue Source |
| 5-HT1A Receptor | 2.3[5][6][7][8][9] | Not explicitly stated | [3H]8-OH-DPAT | Rat and guinea pig brain |
| 5-HT Transporter | 80[5][6][11][7][8][9] | Not explicitly stated | [3H]-5-HT | Not explicitly stated |
Functional Activity Profile
OPC-14523 has been characterized as a partial agonist at the 5-HT1A receptor. In functional assays, it stimulates the binding of [35S]GTPγS to membranes containing 5-HT1A receptors, indicating receptor activation and G-protein coupling.
PRE-084 is a well-established selective agonist for the sigma-1 receptor. Its agonist properties have been demonstrated in numerous in vivo and cellular models, where it elicits neuroprotective and nootropic effects.
Experimental Methodologies
The data presented in this guide are derived from standard pharmacological assays. Below are detailed protocols for the key experiments used to characterize OPC-14523 and PRE-084.
Sigma-1 (σ1) Receptor Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to the sigma-1 receptor.
Objective: To quantify the binding affinity (IC50 and Ki) of test compounds for the σ1 receptor.
Materials:
-
Radioligand: [3H]-(+)-Pentazocine, a selective σ1 receptor ligand.
-
Tissue Preparation: Membranes from guinea pig brain or other tissues expressing high levels of σ1 receptors.
-
Assay Buffer: Typically a Tris-HCl buffer.
-
Non-specific binding control: A high concentration of an unlabeled σ1 receptor ligand (e.g., haloperidol).
-
Test Compounds: OPC-14523 or PRE-084 at various concentrations.
-
Glass fiber filters and a vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane homogenates are incubated with a fixed concentration of [3H]-(+)-pentazocine.
-
Increasing concentrations of the unlabeled test compound (OPC-14523 or PRE-084) are added to compete with the radioligand for binding to the receptor.
-
To determine non-specific binding, a separate set of tubes containing a saturating concentration of an unlabeled ligand is included.
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value, which can then be used to calculate the Ki value.
5-HT1A Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the 5-HT1A receptor.
Objective: To determine the binding affinity (IC50 and Ki) of OPC-14523 for the 5-HT1A receptor.
Materials:
-
Radioligand: [3H]8-OH-DPAT, a selective 5-HT1A receptor agonist.
-
Tissue Preparation: Membranes from rat hippocampus or other brain regions with high 5-HT1A receptor density.
-
Assay Buffer: Tris-HCl buffer.
-
Non-specific binding control: An unlabeled 5-HT1A receptor ligand (e.g., serotonin).
-
Test Compound: OPC-14523 at various concentrations.
-
Filtration apparatus and scintillation counter.
Procedure: The protocol is analogous to the σ1 receptor binding assay, with the substitution of [3H]8-OH-DPAT as the radioligand and appropriate tissue and controls for the 5-HT1A receptor.
5-HT1A Receptor [35S]GTPγS Functional Assay
This assay measures the functional activity of a compound at G-protein coupled receptors like the 5-HT1A receptor.
Objective: To determine if OPC-14523 acts as an agonist, antagonist, or inverse agonist at the 5-HT1A receptor and to quantify its potency (EC50) and efficacy (Emax).
Materials:
-
Radioisotope: [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Membrane Preparation: Membranes from cells expressing the 5-HT1A receptor or from brain tissue.
-
Assay Buffer: Containing GDP, MgCl2, and NaCl.
-
Test Compound: OPC-14523 at various concentrations.
-
Reference Agonist: A known full agonist for the 5-HT1A receptor (e.g., 5-HT).
-
Filtration apparatus and scintillation counter.
Procedure:
-
Membranes are incubated in the assay buffer with [35S]GTPγS and GDP.
-
The test compound (OPC-14523) is added at a range of concentrations.
-
Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.
-
The amount of bound [35S]GTPγS is proportional to the level of G-protein activation.
-
The reaction is terminated by rapid filtration, and the radioactivity on the filters is counted.
-
Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by these compounds and a typical experimental workflow for their comparative analysis.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Comparative Experimental Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. amsbio.com [amsbio.com]
- 3. mdpi.com [mdpi.com]
- 4. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Sigma Receptor | DC Chemicals [dcchemicals.com]
- 10. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 11. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of OPC-14523 and E-52862 in Preclinical Neuropathic Pain Models
A comprehensive review of the existing preclinical data reveals a significant disparity in the available evidence for the efficacy of OPC-14523 and E-52862 in the context of neuropathic pain. While E-52862 has been extensively studied in various rodent models of neuropathic pain, demonstrating notable analgesic effects, there is a conspicuous absence of published research evaluating the efficacy of OPC-14523 in similar models. This guide, therefore, provides a detailed overview of the demonstrated efficacy of E-52862 and clarifies the current knowledge gap regarding OPC-14523 in this therapeutic area.
Executive Summary
This guide provides a comparative analysis of two investigational compounds, OPC-14523 and E-52862, with a focus on their efficacy in preclinical models of neuropathic pain. The primary objective is to present available experimental data to researchers, scientists, and drug development professionals.
E-52862 , a selective sigma-1 (σ1) receptor antagonist, has shown consistent efficacy in attenuating pain-related behaviors across multiple, well-established rodent models of neuropathic pain. These include streptozotocin (STZ)-induced diabetic neuropathy, oxaliplatin-induced chemotherapy-induced neuropathic pain (CINP), and trigeminal neuropathic pain induced by chronic constriction injury of the infraorbital nerve (IoN-CCI).
OPC-14523 is a compound with high affinity for both sigma (σ) receptors and serotonin 1A (5-HT1A) receptors. The majority of published preclinical research on OPC-14523 has focused on its potential as an antidepressant. Despite its interaction with the sigma receptor, a target implicated in pain modulation, a thorough search of the scientific literature did not yield any studies that have specifically evaluated the efficacy of OPC-14523 in animal models of neuropathic pain.
E-52862: A Profile of Efficacy in Neuropathic Pain
E-52862 has demonstrated significant and dose-dependent analgesic effects in various rat models of neuropathic pain. The following sections summarize the key findings and present the quantitative data in a structured format.
Data Presentation: Efficacy of E-52862 in Neuropathic Pain Models
| Neuropathic Pain Model | Animal Model | Key Outcome Measure | Treatment Paradigm | E-52862 Dose(s) (i.p.) | Key Findings |
| Streptozotocin (STZ)-Induced Diabetic Neuropathy | Rat | Mechanical Hyperalgesia (Paw Withdrawal Threshold) | Acute | 80 mg/kg | Significantly decreased mechanical hypersensitivity.[1] |
| Mechanical Hyperalgesia (Paw Withdrawal Threshold) | Repeated (7 days) | 40 mg/kg (twice daily) | Significantly attenuated mechanical allodynia.[2] | ||
| Oxaliplatin-Induced Neuropathy | Rat | Cold Allodynia (Acetone Test) | Acute | 40, 80 mg/kg | Dose-dependently reversed hypersensitivity to cold stimuli. The effect of the 80 mg/kg dose was comparable to 100 mg/kg gabapentin.[1][3] |
| Cold Allodynia (Acetone Test) | Repeated (7 days) | 20, 40, 80 mg/kg | Dose-dependently inhibited cold allodynia.[3] | ||
| Chronic Constriction Injury of the Infraorbital Nerve (IoN-CCI) | Rat | Mechanical Allodynia (Von Frey Test) | Acute | 40 mg/kg | Significantly inhibited mechanical allodynia.[1] |
| Mechanical Allodynia (Von Frey Test) | Repeated (7 days) | 20, 40 mg/kg | Exerted significant antinociceptive effects.[1] |
Experimental Protocols for Key Cited Experiments
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats
Objective: To induce a model of painful diabetic neuropathy to assess the efficacy of analgesic compounds.
Methodology:
-
Animals: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Induction of Diabetes: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of streptozotocin (STZ), dissolved in citrate buffer, is administered. Doses can range from 40-75 mg/kg depending on the desired severity and onset of diabetes.
-
Confirmation of Diabetes: Blood glucose levels are monitored regularly. Animals with blood glucose levels consistently above a predetermined threshold (e.g., ≥ 15 mM) are considered diabetic and included in the study.
-
Assessment of Neuropathic Pain:
-
Mechanical Allodynia/Hyperalgesia: The paw withdrawal threshold in response to mechanical stimulation is measured using von Frey filaments. A decrease in the paw withdrawal threshold indicates the development of mechanical hypersensitivity.
-
-
Drug Administration: E-52862 or vehicle is administered at specified doses and time points relative to the behavioral testing.
Oxaliplatin-Induced Neuropathy Model in Rats
Objective: To mimic chemotherapy-induced peripheral neuropathy (CIPN) to evaluate potential neuroprotective or analgesic agents.
Methodology:
-
Animals: Adult male rats are commonly used.
-
Induction of Neuropathy: Oxaliplatin is administered, typically via i.p. injection. Dosing regimens can vary, but a common protocol involves repeated injections (e.g., twice a week for several weeks) at a dose of around 3-6 mg/kg.
-
Assessment of Neuropathic Pain:
-
Cold Allodynia: The response to a non-noxious cold stimulus is assessed using the acetone test. A drop of acetone is applied to the plantar surface of the hind paw, and the frequency or duration of paw withdrawal, licking, or flinching is measured. An increased response compared to baseline or vehicle-treated animals indicates cold allodynia.
-
-
Drug Administration: E-52862 or vehicle is administered according to the study design (acute or repeated dosing).
Chronic Constriction Injury of the Infraorbital Nerve (IoN-CCI) Model in Rats
Objective: To create a model of trigeminal neuropathic pain to test the efficacy of analgesics in a cephalic pain model.
Methodology:
-
Animals: Adult male Sprague-Dawley rats are frequently used.
-
Surgical Procedure: Under anesthesia, the infraorbital nerve, a branch of the trigeminal nerve, is exposed. Two to four loose ligatures of chromic gut or silk suture are tied around the nerve.
-
Assessment of Neuropathic Pain:
-
Mechanical Allodynia: The facial withdrawal threshold in response to stimulation of the vibrissal pad with von Frey filaments is measured. A decreased threshold on the injured side compared to the contralateral side or sham-operated animals indicates mechanical allodynia.
-
-
Drug Administration: E-52862 or vehicle is administered at the desired doses and time points.
Signaling Pathways and Mechanisms of Action
E-52862: Sigma-1 Receptor Antagonism
E-52862 exerts its analgesic effects by selectively antagonizing the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. In the context of neuropathic pain, nerve injury leads to the activation and upregulation of σ1 receptors in the dorsal root ganglia and spinal cord.[4] Activated σ1 receptors are implicated in the sensitization of central nervous system pathways that amplify pain signals.[5] By blocking the σ1 receptor, E-52862 is thought to inhibit these downstream signaling cascades, thereby reducing neuronal hyperexcitability and mitigating neuropathic pain.
Caption: E-52862 inhibits nerve injury-induced sigma-1 receptor activation.
OPC-14523: A Dual Sigma and 5-HT1A Receptor Agonist
OPC-14523 is characterized by its high affinity for both sigma receptors and 5-HT1A receptors, where it acts as an agonist. Its pharmacological profile has been primarily investigated in the context of depression. The antidepressant-like effects of OPC-14523 are believed to be mediated by the combined stimulation of these two receptor systems. While both sigma and 5-HT1A receptors are implicated in pain modulation pathways, the specific effects of dual agonism by OPC-14523 on neuropathic pain have not been reported in the scientific literature.
Caption: OPC-14523's primary investigated action is on antidepressant pathways.
Experimental Workflow for Preclinical Neuropathic Pain Studies
The general workflow for evaluating the efficacy of a compound in a preclinical neuropathic pain model involves several key stages, from model induction to behavioral assessment and data analysis.
Caption: A typical workflow for preclinical evaluation of analgesics.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Antidepressant-induced analgesia in chronic non-malignant pain: a meta-analysis of 39 placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro profile of the antidepressant candidate OPC-14523 at rat and human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of OPC-14523 Binding Affinities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of the investigational compound OPC-14523 against two established second-generation antipsychotics, brexpiprazole and aripiprazole. The data presented is collated from various in vitro studies to offer a cross-study validation of OPC-14523's receptor binding profile.
Executive Summary
OPC-14523 is a novel compound that demonstrates high affinity for sigma (σ) and serotonin 5-HT1A receptors.[1][2][3] It also exhibits affinity for the serotonin transporter (SERT), suggesting potential as a serotonin reuptake inhibitor.[2][3] In comparison to brexpiprazole and aripiprazole, which have broad receptor binding profiles with high affinity for multiple dopamine and serotonin receptor subtypes, OPC-14523's characterization in publicly available literature is more focused. This guide highlights these differences, providing a clear, data-driven comparison to aid in research and development decisions.
Comparative Binding Affinities
The following table summarizes the in vitro binding affinities of OPC-14523, brexpiprazole, and aripiprazole for a range of relevant central nervous system receptors. It is important to note that the affinity for OPC-14523 is primarily reported in IC50 values, while Ki values are available for brexpiprazole and aripiprazole. While both are measures of affinity, they are not directly interchangeable.
| Receptor Subtype | OPC-14523 (IC50, nM) | Brexpiprazole (Ki, nM) | Aripiprazole (Ki, nM) |
| Dopamine Receptors | |||
| D2 | Weak Inhibition of Reuptake | 0.30 | 0.34 |
| D3 | Data Not Available | 1.1 | 0.8 |
| Serotonin Receptors | |||
| 5-HT1A | 2.3 | 0.12 | 1.7 |
| 5-HT2A | Data Not Available | 0.47 | 3.4 |
| 5-HT2C | Data Not Available | 1.9 | 15 |
| 5-HT7 | Data Not Available | 3.7 | 10.3 |
| Sigma Receptors | |||
| σ1 | 47 | Data Not Available | Data Not Available |
| σ2 | 56 | Data Not Available | Data Not Available |
| Transporters | |||
| Serotonin (SERT) | 80 | Data Not Available | Moderate Affinity |
| Norepinephrine (NET) | Weak Inhibition of Reuptake | Data Not Available | Data Not Available |
| Adrenergic Receptors | |||
| α1A | Data Not Available | 3.8 | 57 |
| α1B | Data Not Available | 0.17 | Data Not Available |
| α2C | Data Not Available | 0.59 | Data Not Available |
| Histamine Receptors | |||
| H1 | Data Not Available | 19 | 61 |
Data for brexpiprazole and aripiprazole are Ki values, which represent the inhibition constant. Data for OPC-14523 are IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The binding affinity data presented in this guide were primarily determined using competitive radioligand binding assays . The following provides a generalized methodology for such experiments.
Objective: To determine the binding affinity of a test compound (e.g., OPC-14523) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.
Materials:
-
Receptor Source: Homogenates of brain tissue (e.g., rat or human cortex) or cell lines recombinantly expressing the target receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioactive isotope (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor).
-
Test Compound: The unlabeled drug for which the affinity is to be determined (e.g., OPC-14523).
-
Assay Buffer: A buffer solution with a specific pH and ionic composition to maintain the integrity of the receptors and ligands.
-
Filtration Apparatus: A system to separate the receptor-bound radioligand from the unbound radioligand (e.g., glass fiber filters and a cell harvester).
-
Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.
Generalized Procedure:
-
Membrane Preparation: The receptor source is prepared by homogenization and centrifugation to isolate cell membranes containing the target receptors. The protein concentration of the membrane preparation is determined.
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the prepared cell membranes in the assay buffer.
-
Equilibrium: The incubation is carried out for a specific duration and at a controlled temperature to allow the binding reaction to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathway and Experimental Workflow
5-HT1A Receptor Signaling Pathway
OPC-14523 is a potent agonist at the 5-HT1A receptor.[4][5] Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular events that ultimately modulate neuronal excitability. The following diagram illustrates the canonical signaling pathway of the 5-HT1A receptor.
Caption: 5-HT1A Receptor Signaling Cascade.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram outlines the key steps involved in a typical competitive radioligand binding assay used to determine the binding affinity of a test compound.
References
- 1. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of OPC-14523, a combined sigma and 5-HT1a ligand, on pre- and post-synaptic 5-HT1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro profile of the antidepressant candidate OPC-14523 at rat and human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of OPC-14523: A Preclinical Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for OPC-14523, a novel psychotropic agent, against established antidepressants, fluoxetine and imipramine. The objective is to assess the translational potential of OPC-14523 by examining its pharmacological profile, efficacy in animal models of depression, and its underlying mechanism of action. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided.
Executive Summary
OPC-14523 is a novel compound with a unique pharmacological profile, acting as a potent partial agonist at serotonin 1A (5-HT1A) receptors and an agonist at sigma-1 (σ1) receptors. Preclinical studies demonstrate its antidepressant-like effects in rodent models, notably with a rapid onset of action compared to traditional antidepressants like fluoxetine and imipramine. This guide delves into the available preclinical data to provide a comprehensive assessment of its potential for clinical development.
Data Presentation
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Target | Assay Type | Species | IC50 (nM) | pEC50 | Emax (%) | Reference |
| OPC-14523 | 5-HT1A Receptor | Binding Affinity | Human | 2.3 | - | - | [1] |
| [35S]GTPγS Binding | Rat (Hippocampus) | - | 7.60 ± 0.23 | 41.1 | [2] | ||
| [35S]GTPγS Binding | Human (Frontal Cortex) | - | 7.89 ± 0.08 | 64 | [2] | ||
| Sigma-1 Receptor | Binding Affinity | Rat | 47 | - | - | [1] | |
| Sigma-2 Receptor | Binding Affinity | Rat | 56 | - | - | [1] | |
| 5-HT Transporter | Binding Affinity | - | 80 | - | - | [1] | |
| Fluoxetine | 5-HT Transporter | Binding Affinity | - | - | - | - | [3] |
| 5-HT1A Receptor | Binding Affinity | - | >1000 | - | - | [1] | |
| Sigma-1 Receptor | Binding Affinity | - | >1000 | - | - | [1] | |
| Imipramine | 5-HT Transporter | Binding Affinity | - | 7.7 | - | - | [4] |
| Norepinephrine Transporter | Binding Affinity | - | 67 | - | - | [4] | |
| 5-HT1A Receptor | Binding Affinity | - | >1000 | - | - | [1] | |
| Sigma-1 Receptor | Binding Affinity | - | >1000 | - | - | [1] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher binding affinity. pEC50: The negative logarithm of the half-maximal effective concentration. A higher value indicates greater potency. Emax: The maximum effect produced by the drug.
Table 2: In Vivo Efficacy in the Forced Swimming Test (FST)
| Compound | Species | Administration Route | ED50 (mg/kg) | Onset of Action | Reference |
| OPC-14523 | Rat | Oral | 27 | Acute (Single dose) | [1] |
| Mouse | Oral | 20 | Acute (Single dose) | [1] | |
| Fluoxetine | Rat | Intraperitoneal | 10-20 | Chronic (Repeated dosing) | [5][6] |
| Imipramine | Rat | Intraperitoneal | 2.5-5.0 | Chronic (Repeated dosing) | [7] |
ED50: The dose that produces a therapeutic effect in 50% of the population.
Experimental Protocols
Receptor Binding Assays
Receptor binding affinities (IC50 values) were determined using radioligand binding assays. Membranes from cells expressing the target receptor or from brain tissue were incubated with a specific radioligand in the presence of varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand was determined as the IC50 value.
[35S]GTPγS Functional Assay
The functional activity of compounds at G-protein coupled receptors, such as the 5-HT1A receptor, was assessed using the [35S]GTPγS binding assay. This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. Membranes from tissues or cells expressing the receptor of interest were incubated with [35S]GTPγS, GDP, and varying concentrations of the test compound. The amount of radioactivity incorporated is a measure of G-protein activation and is used to determine the potency (pEC50) and efficacy (Emax) of the compound.
Forced Swimming Test (FST)
The FST is a widely used behavioral model to screen for antidepressant-like activity in rodents. The test involves placing a rodent in a cylinder filled with water from which it cannot escape. After an initial period of vigorous activity, the animal adopts an immobile posture. The duration of immobility during a set test period is measured. Antidepressant compounds typically reduce the duration of immobility. For acute studies, the compound is administered shortly before the test. For chronic studies, the compound is administered daily for a period of days or weeks before testing.
Mechanism of Action & Signaling Pathways
OPC-14523's unique mechanism of action involves the synergistic activation of both 5-HT1A and sigma-1 receptors.
5-HT1A Receptor Signaling
Activation of presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus initially reduces serotonin (5-HT) neuronal firing. However, chronic administration of 5-HT1A agonists leads to desensitization of these autoreceptors, resulting in increased 5-HT release in projection areas. Postsynaptic 5-HT1A receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[1][8][9] Downstream signaling can also involve the activation of the ERK/MAPK pathway, which is implicated in neurogenesis and synaptic plasticity.[1]
Caption: Simplified 5-HT1A receptor signaling pathway.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[10] Its activation by agonists like OPC-14523 is thought to modulate intracellular calcium signaling and promote cellular resilience. The sigma-1 receptor can translocate within the cell and interact with various ion channels and signaling proteins. Its activation has been linked to the potentiation of N-methyl-D-aspartate (NMDA) receptor function and the modulation of various signaling cascades, including the ERK pathway, contributing to neuroprotective and antidepressant effects.[10][11]
Caption: Simplified sigma-1 receptor signaling pathway.
Preclinical Safety Pharmacology
A significant gap in the publicly available preclinical data for OPC-14523 is the absence of dedicated safety pharmacology studies. Standard preclinical safety assessments evaluate the potential adverse effects of a new chemical entity on major physiological systems, including the cardiovascular, central nervous, and respiratory systems.
For comparison, the preclinical safety profiles of fluoxetine and imipramine are summarized below. It is crucial to note that this information is for general reference and direct comparisons with OPC-14523 cannot be made without specific data for the latter.
Fluoxetine:
-
Cardiovascular: Preclinical studies have shown that fluoxetine can inhibit cardiac Na+ and Ca2+ channels, which may lead to electrophysiological changes.[2][10] However, it is generally considered to have a more favorable cardiovascular safety profile than tricyclic antidepressants.
-
Central Nervous System: As a selective serotonin reuptake inhibitor (SSRI), fluoxetine's primary effects are on the CNS. Potential adverse effects observed in preclinical models can include anxiety and insomnia.[12]
-
Respiratory: Some studies suggest that fluoxetine can have complex effects on respiration, with some reports of respiratory depression.[11][13]
Imipramine:
-
Cardiovascular: Imipramine, a tricyclic antidepressant, is known to have significant cardiovascular side effects. Preclinical studies have demonstrated its potential to cause orthostatic hypotension, tachycardia, and cardiac conduction abnormalities due to its blockade of various receptors and ion channels.[8][9][14]
-
Central Nervous System: Imipramine has sedative effects and can lower the seizure threshold.[5]
-
Respiratory: Limited preclinical data is available specifically on the respiratory effects of imipramine, though central depressant effects could potentially impact respiratory function.
Discussion and Translational Potential
The preclinical data for OPC-14523 presents a compelling profile for a novel antidepressant with a potentially rapid onset of action. Its dual mechanism of action, targeting both the 5-HT1A and sigma-1 receptors, distinguishes it from currently available antidepressants.
The potent partial agonism at 5-HT1A receptors, coupled with its efficacy in the forced swimming test after a single dose, suggests a departure from the delayed therapeutic effect often seen with SSRIs and TCAs.[1] The involvement of the sigma-1 receptor may contribute to neuroprotective effects and a broader spectrum of activity.
However, the lack of publicly available preclinical safety pharmacology data for OPC-14523 is a significant limitation in assessing its full translational potential. A thorough evaluation of its cardiovascular, CNS, and respiratory safety is essential before it can be considered a viable clinical candidate. While the safety profiles of fluoxetine and imipramine provide a benchmark, direct comparative data is necessary for an informed risk-benefit assessment.
Future preclinical research on OPC-14523 should prioritize comprehensive safety pharmacology studies to address this knowledge gap. Furthermore, head-to-head comparative studies with other rapid-acting antidepressants would provide a more complete picture of its potential advantages.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Potential Adverse Cardiovascular Effects of Treatment With Fluoxetine and Other Selective Serotonin Reuptake Inhibitors (SSRIs) in Patients With Geriatric Depression: Implications for Atherogenesis and Cerebromicrovascular Dysregulation [frontiersin.org]
- 3. SSRIs: Applications in inflammatory lung disease and implications for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imipramine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Imipramine - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Imipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. [Cardiovascular effects of selective serotonin reuptake inhibitor antidepressants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluoxetine prevents respiratory arrest without enhancing ventilation in DBA/1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antidepressants and Lung Toxicity: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cardiac effects of therapeutic plasma concentrations of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of OPC-14523 and Traditional SSRIs: A Guide for Researchers
In the landscape of antidepressant drug development, the pursuit of novel mechanisms of action that offer improved efficacy and tolerability remains a primary objective. This guide provides a comparative analysis of OPC-14523, a novel investigational compound, and traditional Selective Serotonin Reuptake Inhibitors (SSRIs), the cornerstone of current depression treatment. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their distinct pharmacological profiles, supported by experimental data and methodologies.
Executive Summary
OPC-14523 emerges as a multimodal agent, distinguishing itself from the targeted mechanism of traditional SSRIs. While SSRIs primarily function by blocking the serotonin transporter (SERT) to increase synaptic serotonin levels, OPC-14523 exhibits a broader receptor interaction profile.[1] It acts as a partial agonist at the serotonin 1A (5-HT1A) receptor and also displays a high affinity for sigma (σ) receptors.[1] This unique mechanism suggests the potential for a different therapeutic profile, including the possibility of a faster onset of action compared to traditional SSRIs. This guide will delve into the quantitative data supporting these differences, detail the experimental protocols used to generate this data, and visualize the proposed signaling pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize the binding affinities and functional activities of OPC-14523 and a selection of traditional SSRIs at key molecular targets.
Table 1: Comparative Receptor and Transporter Binding Affinities (Ki, nM)
| Compound | SERT | NET | DAT | 5-HT1A | Sigma (σ1) |
| OPC-14523 | 80 | >1000 | >1000 | 2.3 | 47-56 |
| Fluoxetine | 1.4 | >1000 | >1000 | >1000 | - |
| Sertraline | 0.29 | 38 | 25 | >1000 | - |
| Paroxetine | 0.1 | 29 | 160 | >1000 | - |
| Citalopram | 1.8 | >1000 | >1000 | >1000 | - |
| Escitalopram | 1.1 | >1000 | >1000 | >1000 | - |
Data compiled from multiple preclinical studies. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity Profile
| Compound | Primary Mechanism of Action | Notable Characteristics |
| OPC-14523 | 5-HT1A Partial Agonist, Sigma (σ1) Receptor Ligand | Potential for rapid onset of antidepressant effects observed in preclinical models. |
| SSRIs | Selective Serotonin Reuptake Inhibition | Delayed onset of therapeutic effect (typically 2-4 weeks).[2] |
Experimental Protocols
The data presented above is derived from established preclinical experimental models. Below are detailed methodologies for two key types of experiments cited.
Radioligand Binding Assay
Objective: To determine the binding affinity of a compound for a specific receptor or transporter.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the target receptor or transporter (e.g., human SERT, 5-HT1A) or from specific brain regions of rodents. The tissue or cells are homogenized in a buffer solution and centrifuged to isolate the cell membranes, which are then resuspended in an appropriate assay buffer.[3]
-
Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the target is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., OPC-14523 or an SSRI).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through a glass fiber filter. The filters trap the membranes with the bound radioligand.[4]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki (inhibitor constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[3]
Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of a compound in rodents.
Methodology:
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.[5]
-
Procedure: Mice or rats are placed individually into the water-filled cylinder.[6] The test duration is typically 6 minutes.[6]
-
Behavioral Scoring: The animal's behavior is recorded, and the duration of immobility (floating with only small movements to keep the head above water) is measured during the final 4 minutes of the test.
-
Drug Administration: The test compound (e.g., OPC-14523 or an SSRI) or a vehicle control is administered to the animals at a specified time before the test.
-
Data Analysis: The mean duration of immobility is calculated for each treatment group. A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[7]
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathways for traditional SSRIs and OPC-14523.
Caption: Mechanism of action of traditional SSRIs.
Caption: Proposed multimodal mechanism of action of OPC-14523.
Comparative Analysis
Mechanism of Action
The fundamental difference between OPC-14523 and traditional SSRIs lies in their mechanism of action. SSRIs, as their name implies, are highly selective for the serotonin transporter.[7][8] By inhibiting SERT, they increase the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[9] This action, however, is associated with a therapeutic lag of several weeks, as downstream adaptive changes in receptor sensitivity are thought to be necessary for the clinical antidepressant effect.[2]
OPC-14523, in contrast, engages multiple targets. Its potent partial agonism at 5-HT1A receptors is a key feature. Presynaptic 5-HT1A autoreceptors act as a negative feedback mechanism on serotonin release. By acting as a partial agonist at these autoreceptors, OPC-14523 may lead to a more rapid disinhibition of serotonin neurons compared to the gradual desensitization caused by SSRIs. Furthermore, its agonism at postsynaptic 5-HT1A receptors directly modulates neuronal signaling in brain regions implicated in mood regulation. The role of its interaction with sigma receptors in its antidepressant-like effects is also a significant aspect of its pharmacology, although the precise downstream signaling pathways are still under investigation.[1]
Preclinical Efficacy
In preclinical models such as the forced swim test, OPC-14523 has demonstrated antidepressant-like effects. Notably, some studies suggest that these effects may manifest more rapidly than those of traditional SSRIs. This potential for a faster onset of action is a significant point of differentiation and a key area for further clinical investigation.
Side Effect Profile
Traditional SSRIs are associated with a range of side effects, including nausea, headache, insomnia, and sexual dysfunction. The incidence of these adverse events can vary between specific SSRI molecules.
Table 3: Incidence of Common Adverse Events with SSRIs (Data from a meta-analysis)
| Adverse Event | Incidence Rate (%) |
| Nausea | 25.71 |
| Headache | - |
| Insomnia | - |
| Somnolence | - |
| Dizziness | - |
| Dry Mouth | - |
| Sexual Dysfunction | - |
Data from a network meta-analysis of SSRIs and SNRIs for anxiety, obsessive-compulsive, and stress disorders.[10] Specific rates for all common AEs were not provided in a single table in the source.
Due to the preclinical stage of OPC-14523's development, comprehensive clinical data on its side effect profile in humans is not available. Its unique receptor profile suggests that its tolerability may differ from that of SSRIs. For instance, its 5-HT1A partial agonism could potentially mitigate some of the initial anxiety and agitation sometimes seen with SSRI treatment. However, its activity at sigma receptors could also introduce a different set of potential side effects.
Conclusion
OPC-14523 represents a departure from the single-target approach of traditional SSRIs. Its multimodal mechanism, centered on 5-HT1A partial agonism and sigma receptor interaction, offers a potentially novel therapeutic strategy for depression. Preclinical data suggests the possibility of a more rapid onset of antidepressant action. However, a comprehensive understanding of its clinical efficacy and safety profile in humans awaits further investigation through well-controlled clinical trials. This guide provides a foundational comparison for researchers and clinicians interested in the evolving landscape of antidepressant pharmacotherapy.
References
- 1. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lasa.co.uk [lasa.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incidence of adverse events and comparative tolerability of selective serotonin reuptake inhibitors, and serotonin and norepinephrine reuptake inhibitors for the treatment of anxiety, obsessive-compulsive, and stress disorders: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of OPC-14523 Free Base: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of OPC-14523 free base, ensuring the protection of personnel and compliance with regulations. The following information is synthesized from safety data sheets (SDS) for closely related compounds and general best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as hazardous, with the following key risks identified:
-
Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[1][2]
-
Corrosivity: Causes severe skin burns and eye damage.[1]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1][2]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2][3]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Use chemical safety goggles and/or a face shield. |
| Skin and Body Protection | Wear a lab coat, long-sleeved shirt, and long pants. For larger quantities, consider a chemical-resistant suit. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if dusts are generated. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to consign it to a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol: Deactivation and Disposal of Small Quantities
For small residual amounts of this compound, a chemical deactivation step can be considered before collection for disposal. This should only be performed by trained personnel in a chemical fume hood.
-
Preparation:
-
Ensure all necessary PPE is worn.
-
Prepare a 1 M solution of sodium hydroxide (NaOH) or another suitable base. The exact deactivating agent may vary, and it is recommended to consult with your institution's environmental health and safety (EHS) office.
-
Have a designated, labeled hazardous waste container ready.
-
-
Deactivation (if applicable and approved):
-
Slowly add the this compound to the basic solution with constant stirring. This should be done in a cold water bath to control any potential exothermic reaction.
-
Monitor the reaction for any signs of gas evolution or excessive heat.
-
Allow the mixture to stir for a sufficient amount of time to ensure complete reaction.
-
-
Collection and Labeling:
-
Carefully transfer the resulting solution into a designated, properly labeled hazardous waste container.
-
The label should include:
-
"Hazardous Waste"
-
The chemical name: "this compound (deactivated solution)"
-
The primary hazards (e.g., "Corrosive," "Toxic")
-
The date of accumulation.
-
-
-
Storage:
-
Disposal:
-
Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Provide the waste manifest with a complete and accurate description of the waste.
-
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be treated as hazardous waste.
-
Segregation:
-
Collect all contaminated solid waste in a designated, clearly labeled hazardous waste bag or container.
-
-
Labeling:
-
Label the container with "Hazardous Waste," the name of the chemical contaminant ("Contaminated with this compound"), and the associated hazards.
-
-
Disposal:
-
Dispose of the container through your institution's hazardous waste management program.
-
Workflow for Disposal of this compound
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures immediately:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Do not allow the spill to enter drains or waterways.[3][4]
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
